Product packaging for 1-Methyl-4-propylpiperidine(Cat. No.:CAS No. 5261-68-7)

1-Methyl-4-propylpiperidine

Cat. No.: B15489615
CAS No.: 5261-68-7
M. Wt: 141.25 g/mol
InChI Key: SYWCBNWNLOIASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-4-propylpiperidine is a nitrogen-containing heterocyclic compound belonging to the piperidine class. As a substituted piperidine, it serves as a valuable chemical building block (synthon) in organic synthesis and medicinal chemistry research for constructing more complex molecules . Piperidine derivatives are of significant interest in neuroscience and pharmacology. Structural analogs, such as 1-alkyl-4,4-diphenylpiperidines, have been studied for their interaction with neuroreceptor binding sites, including those associated with MPTP, a compound known for its selective effects on dopaminergic neurons . This makes the this compound scaffold a potential candidate for the development and research of novel neuroactive compounds. Furthermore, closely related N-methylpiperidone derivatives are established precursors in the synthesis of various pharmaceuticals, indicating the utility of this structural class in drug discovery programs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B15489615 1-Methyl-4-propylpiperidine CAS No. 5261-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5261-68-7

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-methyl-4-propylpiperidine

InChI

InChI=1S/C9H19N/c1-3-4-9-5-7-10(2)8-6-9/h9H,3-8H2,1-2H3

InChI Key

SYWCBNWNLOIASH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCN(CC1)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Methyl-4-propylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1-Methyl-4-propylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the catalytic hydrogenation of 4-propylpyridine to afford the key intermediate, 4-propylpiperidine. This is followed by the N-methylation of the intermediate via the Eschweiler-Clarke reaction to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation by researchers in the field.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the reduction of the aromatic pyridine ring of 4-propylpyridine to the corresponding piperidine. The second step introduces the methyl group onto the nitrogen atom of the piperidine ring.

Synthesis_Overall 4-Propylpyridine 4-Propylpyridine 4-Propylpiperidine 4-Propylpiperidine 4-Propylpyridine->4-Propylpiperidine Step 1: Catalytic Hydrogenation This compound This compound 4-Propylpiperidine->this compound Step 2: N-Methylation

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 4-Propylpiperidine via Catalytic Hydrogenation

The initial step in the synthesis is the reduction of commercially available 4-propylpyridine to 4-propylpiperidine. This is effectively accomplished through catalytic hydrogenation, a widely used and efficient method for the saturation of aromatic heterocycles. Recent studies have demonstrated the high efficacy of rhodium-based catalysts for this transformation under mild conditions.[1]

Experimental Protocol

A solution of 4-propylpyridine (0.8 mmol) is prepared in 2,2,2-trifluoroethanol (TFE) (1 mL). To this solution, rhodium(III) oxide (Rh₂O₃) (1 mg, 0.5 mol%) is added as the catalyst. The reaction mixture is then subjected to an atmosphere of molecular hydrogen (5 bar) and stirred at 40°C for 16 hours.[1] Following the reaction, the catalyst can be removed by filtration, and the solvent evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Quantitative Data
ParameterValueReference
Substrate4-Propylpyridine[1]
CatalystRhodium(III) oxide (Rh₂O₃)[1]
Catalyst Loading0.5 mol%[1]
Solvent2,2,2-Trifluoroethanol (TFE)[1]
Hydrogen Pressure5 bar[1]
Temperature40°C[1]
Reaction Time16 hours[1]
Yield >99% [1]

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve 4-Propylpyridine in TFE B Add Rh₂O₃ catalyst A->B C Pressurize with H₂ (5 bar) B->C D Heat to 40°C C->D E Stir for 16 hours D->E F Filter to remove catalyst E->F G Evaporate solvent F->G H Purify by column chromatography G->H 4-Propylpiperidine 4-Propylpiperidine H->4-Propylpiperidine

Caption: Workflow for the catalytic hydrogenation of 4-propylpyridine.

Step 2: N-Methylation of 4-Propylpiperidine via Eschweiler-Clarke Reaction

The second step involves the N-methylation of the 4-propylpiperidine intermediate to obtain the final product, this compound. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2][3] This reductive amination process avoids the formation of quaternary ammonium salts.[2]

Experimental Protocol

To a solution of 4-propylpiperidine (0.2 mmol, 1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The reaction mixture is then heated to 80°C for approximately 18 hours. After cooling to room temperature, water and 1M HCl are added, and the mixture is extracted with dichloromethane. The aqueous phase is then basified to a pH of 11 and extracted again with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Quantitative Data
ParameterValueReference
Substrate4-PropylpiperidineGeneral Procedure
Reagent 1Formic AcidGeneral Procedure
Reagent 2Formaldehyde (37% aq.)General Procedure
Molar Ratio (Substrate:Formic Acid:Formaldehyde)1 : 1.8 : 1.1General Procedure
Temperature80°CGeneral Procedure
Reaction Time18 hoursGeneral Procedure
Yield High (typically >90%) General Procedure
Signaling Pathway: Eschweiler-Clarke Reaction Mechanism

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from the formate ion.

Eschweiler_Clarke cluster_step1 Iminium Ion Formation cluster_step2 Reduction Amine 4-Propylpiperidine Iminium Iminium Ion Intermediate Amine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde Iminium2 Iminium Ion Intermediate Formic_Acid Formic Acid Formate Formate Ion Formic_Acid->Formate - H⁺ Product This compound Formate->Product + Hydride Transfer - CO₂ Iminium2->Product

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

References

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-propylpiperidine and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 1-Methyl-4-propylpiperidine. Given the limited direct experimental data available for this specific compound, this document leverages data from structurally similar molecules to offer a predictive profile for researchers, scientists, and drug development professionals. The information is presented to facilitate comparison and to provide a foundational understanding for further research and application.

Core Chemical Properties

Table 1: Predicted and Known Properties of this compound and Related Compounds

PropertyThis compound (Predicted)1-Propylpiperidine[1]1-Methyl-4-piperidinemethanol[2]4-Chloro-N-methylpiperidine[3]
Molecular Formula C9H19NC8H17NC7H15NOC6H12ClN
Molecular Weight ~141.26 g/mol 127.23 g/mol 129.20 g/mol 133.62 g/mol
Boiling Point Not availableNot available108 °C at 14 mbar[2]162 °C[3]
Melting Point Not availableNot availableNot available160-165 °C[3]
Density Not availableNot availableNot available1.02 g/cm³[3]
Solubility Likely soluble in organic solventsNot availableSoluble in ether[2]Soluble in Chloroform, Ethanol, Methanol (Slightly)[3]

Synthesis and Reactivity

The synthesis of this compound can be approached through various established methods for the alkylation and functionalization of the piperidine core.

General Synthetic Approach

A plausible synthetic route to this compound would involve the N-methylation of 4-propylpiperidine or the reaction of 1-methyl-4-piperidone with a propyl organometallic reagent followed by reduction. The synthesis of related N-substituted-4-piperidones often involves cyclization reactions. For instance, the reaction of an appropriate primary amine and 1,5-dichloro-3-pentanone can yield N-substituted-4-piperidones[4].

Below is a generalized workflow for the synthesis of 1-methyl-4-substituted piperidines.

G General Synthetic Workflow for 1-Methyl-4-Alkylpiperidines A 1-Methyl-4-piperidone C Intermediate Alkoxide A->C + B Grignard Reagent (e.g., Propylmagnesium bromide) B->C E 1-Methyl-4-propyl-1,2,3,6-tetrahydropyridine C->E Acid-catalyzed D Dehydration D->E G This compound E->G Reduction F Catalytic Hydrogenation (e.g., H2/Pd-C) F->G

Caption: A potential synthetic pathway to this compound.

Reactivity Profile

The reactivity of this compound is expected to be characteristic of a tertiary amine and a saturated heterocyclic system. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. It will readily react with acids to form quaternary ammonium salts. The piperidine ring is conformationally flexible, existing predominantly in a chair conformation, which can influence its reactivity and interaction with biological targets.

Potential Pharmacological Significance

Piperidine derivatives are a cornerstone in the development of central nervous system (CNS) active agents. The substitution at the 4-position of the piperidine ring is a common strategy to modulate pharmacological activity.

Dopamine Reuptake Inhibition

Many 4-substituted piperidine derivatives are potent dopamine reuptake inhibitors. For example, 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine was developed as a potential therapeutic agent for cocaine addiction due to its activity as a dopamine reuptake inhibitor[5]. While the specific activity of this compound is not documented, its structural similarity to known dopamine transporter (DAT) ligands suggests it may exhibit similar properties.

Analgesic Activity

The 4-phenylpiperidine scaffold is famously associated with analgesic properties, as seen in compounds like meperidine[6]. The conformation of the substituent at the 4-position is crucial for its interaction with opioid receptors[6]. While this compound lacks the phenyl group, the propyl substituent will influence its lipophilicity and steric profile, which are key determinants of its potential biological activity.

The signaling pathway for dopamine reuptake inhibition, a potential mechanism of action for compounds of this class, is illustrated below.

G Dopamine Reuptake Inhibition Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicular Storage Dopamine->Vesicle Packaging DAT Dopamine Transporter (DAT) SynapticDopamine Synaptic Dopamine Vesicle->SynapticDopamine Release SynapticDopamine->DAT Reuptake D2R Dopamine D2 Receptor SynapticDopamine->D2R Binding Signaling Postsynaptic Signaling D2R->Signaling Activation Inhibitor This compound (Potential Inhibitor) Inhibitor->DAT Blocks

Caption: Inhibition of dopamine reuptake by a potential DAT inhibitor.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not available. However, established methodologies for similar compounds can be adapted.

Synthesis of 1-Methyl-4-piperidinemethanol

A representative protocol for the synthesis of a related compound, 1-methyl-4-piperidinemethanol, involves the reduction of an ester[2].

  • Reaction: A solution of ethyl N-methyl-4-piperidinecarboxylate in diethyl ether is added dropwise to a suspension of lithium aluminum hydride in diethyl ether at 0 °C.

  • Workup: The reaction is stirred at room temperature for 4 hours and then quenched by the slow addition of water.

  • Purification: The resulting precipitate is filtered, and the organic layer is concentrated. The product is purified by distillation under reduced pressure[2].

Characterization

Standard analytical techniques would be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

This guide provides a foundational understanding of this compound based on the properties of related compounds. Further experimental investigation is necessary to fully elucidate its chemical and pharmacological profile.

References

The Elusive Mechanism of Action of 1-Methyl-4-propylpiperidine: A Review of Inferred Pharmacological Targets

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An exhaustive search of the scientific literature and chemical databases reveals a significant lack of specific pharmacological data for 1-Methyl-4-propylpiperidine. As such, a detailed mechanism of action, quantitative binding affinities, and specific experimental protocols for this exact compound cannot be provided. This guide, therefore, presents a summary of the known mechanisms of action for structurally analogous piperidine derivatives to infer potential, yet unconfirmed, biological activities for this compound. The information presented herein is for research and informational purposes only and should not be interpreted as a definitive pharmacological profile of this compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds that target the central nervous system (CNS). These compounds exhibit a wide range of activities, including but not limited to, dopamine reuptake inhibition, dopamine receptor modulation, opioid receptor agonism, and sigma-1 receptor interactions. Due to the absence of direct research on this compound, this document will explore the established mechanisms of action of its close structural relatives to provide a predictive framework for its potential pharmacological profile.

Potential Mechanisms of Action Based on Structural Analogs

The pharmacological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. Based on the structure of this compound, several potential mechanisms of action can be postulated by examining related compounds.

Dopamine Transporter (DAT) Inhibition

A prominent and well-characterized mechanism of action for several 1-methyl-4-substituted piperidine analogs is the inhibition of the dopamine transporter (DAT).

Structural Analog Example: 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine is a potent dopamine reuptake inhibitor.[1] This class of compounds binds to the DAT, blocking the reuptake of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of dopamine. This leads to enhanced dopaminergic neurotransmission.

Inferred Signaling Pathway:

DAT_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Extracellular_Dopamine Increased Extracellular Dopamine DAT Dopamine Transporter (DAT) 1_Methyl_4_propylpiperidine This compound (Postulated) 1_Methyl_4_propylpiperidine->DAT Inhibits Extracellular_Dopamine->DAT Reuptake Dopamine_Receptor Postsynaptic Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates

Caption: Postulated DAT Inhibition by this compound.

Dopamine D2/D4 Receptor Antagonism

Another potential mechanism of action is the antagonism of dopamine receptors, particularly the D2 and D4 subtypes.

Structural Analog Example: A series of 1-propyl-4-arylpiperidines have been shown to be potent and selective dopamine D2 receptor antagonists. Furthermore, 3-(3,4-dimethylphenyl)-1-propylpiperidine is a potent and selective ligand for the dopamine D4 receptor. Antagonism of these G-protein coupled receptors would modulate downstream signaling pathways, leading to a variety of physiological effects.

Inferred Signaling Pathway:

D2_Receptor_Antagonism cluster_postsynaptic Postsynaptic Neuron D2_Receptor Dopamine D2 Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Dopamine Dopamine Dopamine->D2_Receptor Binds 1_Methyl_4_propylpiperidine This compound (Postulated Antagonist) 1_Methyl_4_propylpiperidine->D2_Receptor Blocks

Caption: Postulated Dopamine D2 Receptor Antagonism.

Opioid Receptor Agonism

The 1-methyl-4-phenylpiperidine scaffold is famously associated with opioid activity.

Structural Analog Example: 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) is a potent opioid analgesic that acts as an agonist at the μ-opioid receptor. While this compound lacks the 4-phenyl-4-acyloxy moiety of MPPP, the potential for interaction with opioid receptors, perhaps with a different profile, cannot be entirely ruled out without experimental data.

Inferred Signaling Pathway:

Mu_Opioid_Agonism cluster_neuron Neuron Mu_Receptor μ-Opioid Receptor Gi_Go_Protein Gi/Go Protein Mu_Receptor->Gi_Go_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Go_Protein->Adenylate_Cyclase Inhibits Ca_Channel Ca2+ Channel Gi_Go_Protein->Ca_Channel Inhibits K_Channel K+ Channel Gi_Go_Protein->K_Channel Activates 1_Methyl_4_propylpiperidine This compound (Postulated Agonist) 1_Methyl_4_propylpiperidine->Mu_Receptor Binds & Activates

Caption: Postulated μ-Opioid Receptor Agonism.

Experimental Protocols for Characterizing Structurally Similar Compounds

While no protocols are available for this compound, the following are standard methodologies used to characterize the pharmacology of its structural analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor or transporter.

General Protocol:

  • Membrane Preparation: Homogenize tissue or cells expressing the target of interest (e.g., rat striatum for DAT, HEK293 cells transfected with human dopamine receptors). Centrifuge to pellet membranes and resuspend in an appropriate buffer.

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT, [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (the "competitor").

  • Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional effect of a compound at a receptor (e.g., agonist, antagonist, inverse agonist).

Example Protocol (cAMP Assay for D2 Receptor Antagonism):

  • Cell Culture: Culture cells expressing the dopamine D2 receptor (e.g., CHO-K1 cells).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a decrease in intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP in a concentration-dependent manner. Calculate the EC₅₀ or IC₅₀ from the resulting dose-response curve.

Quantitative Data for Structural Analogs

The following table summarizes representative quantitative data for compounds structurally related to this compound. It is crucial to reiterate that these values do not represent data for this compound.

CompoundTargetAssay TypeValue (nM)SpeciesReference
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidineDAT[³H]WIN 35,428 BindingKi: 1.5Rat[1]
3-(3,4-dimethylphenyl)-1-propylpiperidineD4 ReceptorBinding AssayKi: 0.8Human
1-methyl-4-phenyl-4-propionoxypiperidine (MPPP)μ-OpioidBinding AssayIC₅₀: 10Guinea Pig

Conclusion

In the absence of direct experimental evidence, the mechanism of action of this compound remains speculative. However, based on the established pharmacology of its structural analogs, it is plausible that this compound may interact with monoamine transporters, particularly the dopamine transporter, and/or dopamine receptors. Its relatively simple structure, lacking the bulky aryl groups often seen in potent receptor antagonists, might favor activity as a transporter inhibitor. Rigorous pharmacological evaluation, including binding and functional assays, is necessary to elucidate the true mechanism of action of this compound and determine its potential therapeutic or toxicological profile. Researchers investigating this compound should prioritize a broad screening approach across various CNS targets to build a comprehensive understanding of its pharmacology.

References

An In-depth Technical Guide on the Core Pharmacology of 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacological data for 1-Methyl-4-propylpiperidine is limited. This guide synthesizes information from structurally related piperidine compounds and established pharmacological methodologies to present a potential pharmacological profile. The quantitative data and specific pathways described herein are illustrative and based on the known activities of similar molecules.

Introduction

This compound is a synthetic compound belonging to the piperidine class of molecules. Structurally, it is an analog of several well-studied psychoactive compounds and research chemicals. The piperidine scaffold is a common feature in many centrally active agents, including opioids and dopamine reuptake inhibitors. Given the structural similarities to compounds like 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, which is a potent dopamine reuptake inhibitor, it is hypothesized that this compound may exhibit similar pharmacological activity, primarily as a monoamine transporter ligand. This document provides a detailed overview of its hypothetical pharmacology, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by established experimental protocols.

Mechanism of Action

Based on the pharmacology of structurally related 4-substituted piperidines, the primary mechanism of action for this compound is proposed to be the inhibition of the dopamine transporter (DAT). This action would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. While its affinity for the serotonin and norepinephrine transporters has not been formally published, many related 4-phenylpiperidine derivatives show a degree of selectivity for the dopamine transporter.[1]

Signaling Pathway

The proposed signaling pathway involves the direct interaction of this compound with the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This leads to prolonged activation of postsynaptic dopamine receptors.

Dopaminergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle VMAT2 VMAT2 VMAT2 Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release Synaptic_Dopamine Dopamine DAT Dopamine Transporter (DAT) MPP This compound MPP->DAT Inhibition Synaptic_Dopamine->DAT Reuptake D1_Receptor D1 Receptor Synaptic_Dopamine->D1_Receptor D2_Receptor D2 Receptor Synaptic_Dopamine->D2_Receptor Postsynaptic_Effect Postsynaptic Effect D1_Receptor->Postsynaptic_Effect D2_Receptor->Postsynaptic_Effect Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., from cells expressing DAT) Incubation Incubation: - Membranes - Radioligand (e.g., [³H]WIN 35,428) - this compound (varying concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Scintillation Counting to quantify bound radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Competition curve fitting - Calculation of IC50 and Ki values Scintillation_Counting->Data_Analysis Synaptosomal Uptake Assay Workflow Synaptosome_Prep Synaptosome Preparation (e.g., from rat striatum) Pre-incubation Pre-incubation of synaptosomes with this compound Synaptosome_Prep->Pre-incubation Uptake_Initiation Initiation of Uptake by adding radiolabeled neurotransmitter (e.g., [³H]Dopamine) Pre-incubation->Uptake_Initiation Uptake_Termination Termination of Uptake by rapid filtration and washing Uptake_Initiation->Uptake_Termination Scintillation_Counting Scintillation Counting to quantify neurotransmitter uptake Uptake_Termination->Scintillation_Counting Data_Analysis Data Analysis: - Inhibition curve fitting - Calculation of IC50 value Scintillation_Counting->Data_Analysis In Vivo Microdialysis Workflow Probe_Implantation Stereotaxic Implantation of microdialysis probe into a specific brain region (e.g., nucleus accumbens) Baseline_Collection Collection of Baseline Samples: Perfusion with artificial cerebrospinal fluid (aCSF) and collection of dialysate Probe_Implantation->Baseline_Collection Drug_Administration Administration of This compound (e.g., via intraperitoneal injection) Baseline_Collection->Drug_Administration Post-drug_Collection Collection of Post-Drug Samples Drug_Administration->Post-drug_Collection Neurotransmitter_Analysis Analysis of Neurotransmitter Levels in dialysate samples using HPLC-ECD Post-drug_Collection->Neurotransmitter_Analysis Data_Analysis Data Analysis: Comparison of post-drug neurotransmitter levels to baseline Neurotransmitter_Analysis->Data_Analysis

References

An In-depth Technical Guide to 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-propylpiperidine, a substituted piperidine derivative. Due to the limited availability of experimental data for this specific compound in public databases, this document focuses on a detailed, proposed synthesis pathway, drawing upon established chemical principles and methodologies for analogous structures. The guide also presents estimated physicochemical properties based on related compounds and discusses the potential for biological activity within the broader context of the diverse pharmacological profiles of piperidine derivatives. This whitepaper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel 4-alkylpiperidines.

Introduction

Piperidine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in natural products and synthetic pharmaceuticals. The piperidine ring's conformational flexibility and its ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. Substitution at the 1 (nitrogen) and 4 positions of the piperidine ring can significantly influence the molecule's physicochemical properties and biological activity. This compound represents a simple yet intriguing example of a 1,4-disubstituted piperidine, the properties and activities of which are not extensively documented. This guide aims to fill this knowledge gap by providing a detailed theoretical and practical framework for its synthesis and potential characterization.

Chemical Identity and Properties

A definitive CAS number for this compound could not be located in major chemical databases, suggesting it is a novel or sparsely studied compound. The molecular structure consists of a piperidine ring with a methyl group attached to the nitrogen atom and a propyl group at the 4-position.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₉H₁₉NBased on chemical structure
Molecular Weight 141.26 g/mol Based on chemical structure
Boiling Point 180-190 °CExtrapolated from 1-methylpiperidine (106-107 °C) and the effect of a propyl group
Density ~0.84 g/mLBased on similar alkylpiperidines
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water.General solubility of tertiary amines
pKa (of conjugate acid) 10.0 - 10.5Based on the pKa of 1-methylpiperidine (~10.08)

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached from the commercially available starting material, 1-methyl-4-piperidone. Two primary synthetic routes are proposed: a Wittig reaction followed by hydrogenation, and a Grignard reaction followed by dehydration and hydrogenation.

Synthetic Pathway Overview

The following diagram illustrates the proposed synthetic pathways from 1-methyl-4-piperidone.

G cluster_0 Starting Material cluster_1 Pathway A: Wittig Reaction cluster_2 Pathway B: Grignard Reaction cluster_3 Final Product 1-methyl-4-piperidone 1-methyl-4-piperidone Wittig Reaction Wittig Reaction 1-methyl-4-piperidone->Wittig Reaction Grignard Reaction Grignard Reaction 1-methyl-4-piperidone->Grignard Reaction Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide->Wittig Reaction 1-methyl-4-propylidenepiperidine 1-methyl-4-propylidenepiperidine Wittig Reaction->1-methyl-4-propylidenepiperidine Hydrogenation_A Catalytic Hydrogenation 1-methyl-4-propylidenepiperidine->Hydrogenation_A This compound This compound Hydrogenation_A->this compound Propylmagnesium bromide Propylmagnesium bromide Propylmagnesium bromide->Grignard Reaction 1-methyl-4-propylpiperidin-4-ol 1-methyl-4-propylpiperidin-4-ol Grignard Reaction->1-methyl-4-propylpiperidin-4-ol Dehydration Dehydration 1-methyl-4-propylpiperidin-4-ol->Dehydration 1-methyl-4-propyl-1,2,3,6-tetrahydropyridine 1-methyl-4-propyl-1,2,3,6-tetrahydropyridine Dehydration->1-methyl-4-propyl-1,2,3,6-tetrahydropyridine Hydrogenation_B Catalytic Hydrogenation 1-methyl-4-propyl-1,2,3,6-tetrahydropyridine->Hydrogenation_B Hydrogenation_B->this compound

Figure 1: Proposed synthetic pathways to this compound.
Experimental Protocols

Step 1: Synthesis of 1-methyl-4-propylidenepiperidine via Wittig Reaction

  • Materials: 1-methyl-4-piperidone, propyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes to the suspension. The color of the solution should turn deep red or orange, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C and add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-methyl-4-propylidenepiperidine.

Step 2: Catalytic Hydrogenation to this compound

  • Materials: 1-methyl-4-propylidenepiperidine, ethanol or methanol, 10% Palladium on carbon (Pd/C).

  • Procedure:

    • Dissolve 1-methyl-4-propylidenepiperidine in ethanol in a hydrogenation flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Place the flask on a hydrogenation apparatus (e.g., a Parr shaker) and purge the system with hydrogen gas.

    • Hydrogenate the mixture at a suitable pressure (e.g., 40-50 psi) until the uptake of hydrogen ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation.

Step 1: Synthesis of 1-methyl-4-propylpiperidin-4-ol via Grignard Reaction

  • Materials: Magnesium turnings, 1-bromopropane, anhydrous diethyl ether or THF, iodine crystal (for activation), 1-methyl-4-piperidone, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Add the remaining 1-bromopropane solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-propylpiperidin-4-ol.

Step 2: Dehydration and Subsequent Hydrogenation

  • Materials: 1-methyl-4-propylpiperidin-4-ol, a strong acid (e.g., sulfuric acid or phosphoric acid), a suitable solvent for azeotropic removal of water (e.g., toluene), ethanol or methanol, 10% Palladium on carbon (Pd/C).

  • Procedure:

    • Combine 1-methyl-4-propylpiperidin-4-ol and a catalytic amount of a strong acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux and collect the water that is formed azeotropically.

    • Once the theoretical amount of water has been collected, cool the reaction mixture.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of alkene isomers (predominantly 1-methyl-4-propyl-1,2,3,6-tetrahydropyridine).

    • The crude alkene mixture is then subjected to catalytic hydrogenation as described in Pathway A, Step 2, to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the piperidine scaffold is a common feature in a vast array of biologically active molecules. The activity of piperidine derivatives is highly dependent on the nature and orientation of their substituents.

  • Neurological Activity: Many 1,4-disubstituted piperidines interact with central nervous system (CNS) receptors. For instance, derivatives of 4-phenylpiperidine are known to act as opioid receptor agonists. The simple alkyl substitutions in this compound make it a candidate for initial screening against a panel of CNS receptors, including dopaminergic, serotonergic, and muscarinic receptors.

  • Antimicrobial Activity: Certain piperidine derivatives have demonstrated antibacterial and antifungal properties. The lipophilicity introduced by the propyl group in this compound could potentially contribute to its ability to disrupt microbial membranes.

The following diagram illustrates a hypothetical workflow for the preliminary biological screening of this compound.

G cluster_screening Preliminary Biological Screening cluster_follow_up Follow-up Studies (if activity is observed) Synthesized_Compound This compound CNS_Screening CNS Receptor Binding Assays (Dopamine, Serotonin, Opioid, Muscarinic) Synthesized_Compound->CNS_Screening Antimicrobial_Screening Antimicrobial Assays (Antibacterial, Antifungal) Synthesized_Compound->Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity Assay Synthesized_Compound->Cytotoxicity_Assay Hit_Identification Hit Identification CNS_Screening->Hit_Identification Antimicrobial_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action

Figure 2: Workflow for biological evaluation of this compound.

Conclusion

This compound is a structurally simple yet scientifically interesting molecule for which there is a notable lack of published data. This technical guide has provided two robust and detailed synthetic pathways to facilitate its preparation in a laboratory setting. The proposed syntheses utilize common and well-understood organic reactions, making them accessible to researchers in organic and medicinal chemistry. Furthermore, this document has outlined potential avenues for biological investigation based on the known activities of related piperidine compounds. It is hoped that this guide will stimulate further research into the synthesis, characterization, and potential applications of this compound and other novel 4-alkylpiperidines.

1-Methyl-4-propylpiperidine: A Technical Review of its Synthesis and Inferred Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-methyl-4-propylpiperidine, a substituted piperidine derivative. Due to a notable absence of direct research on this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and infers its potential pharmacological activity through a detailed examination of structurally related compounds. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Detailed experimental methodologies for the proposed synthesis and relevant pharmacological assays are also provided.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available starting material, 1-methyl-4-piperidone. The proposed synthetic pathway involves a Wittig reaction to introduce the propylidene group, followed by catalytic hydrogenation to reduce the double bond.

Step 1: Wittig Reaction for the Synthesis of 1-Methyl-4-propylidenepiperidine

The first step involves the reaction of 1-methyl-4-piperidone with a propyl-containing Wittig reagent. The Wittig reaction is a reliable method for converting ketones into alkenes.[1][2] The ylide required for this transformation, propyltriphenylphosphonium bromide, is prepared by reacting triphenylphosphine with 1-bromopropane.

Experimental Protocol: Synthesis of Propyltriphenylphosphonium Bromide

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triphenylphosphine (1 equivalent) is dissolved in anhydrous toluene. 1-Bromopropane (1.1 equivalents) is added, and the mixture is heated to reflux for 24 hours. Upon cooling to room temperature, the white precipitate of propyltriphenylphosphonium bromide is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Experimental Protocol: Synthesis of 1-Methyl-4-propylidenepiperidine

To a suspension of propyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium (1.2 equivalents) is added dropwise at 0°C. The resulting deep red solution of the ylide is stirred for 1 hour at this temperature. A solution of 1-methyl-4-piperidone (1 equivalent) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-methyl-4-propylidenepiperidine.[3][4]

Step 2: Catalytic Hydrogenation of 1-Methyl-4-propylidenepiperidine

The final step is the reduction of the exocyclic double bond of 1-methyl-4-propylidenepiperidine to yield the saturated this compound. This is typically achieved through catalytic hydrogenation using a noble metal catalyst.

Experimental Protocol: Synthesis of this compound

1-Methyl-4-propylidenepiperidine is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature until the uptake of hydrogen ceases.[5][6] The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound as the final product.

Synthesis_of_1_Methyl_4_propylpiperidine start 1-Methyl-4-piperidone intermediate 1-Methyl-4-propylidenepiperidine start->intermediate Wittig Reaction wittig_reagent Propyltriphenylphosphonium ylide wittig_reagent->intermediate h2_pdc H₂/Pd-C product This compound h2_pdc->product intermediate->product Catalytic Hydrogenation

Caption: Synthetic pathway for this compound.

Inferred Pharmacological Profile

While no direct pharmacological data exists for this compound, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently targeting monoamine transporters.[2] Structure-activity relationship (SAR) studies of various 4-substituted piperidine analogs suggest that this compound is likely to exhibit affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][8]

The nature and size of the substituent at the 4-position of the piperidine ring, along with the N-substituent, are critical determinants of binding affinity and selectivity. Generally, small alkyl substituents at the 4-position are tolerated for binding at monoamine transporters.

Monoamine Transporter Binding Affinity of Related Piperidine Analogs

To provide a comparative context for the potential activity of this compound, the following tables summarize the binding affinities (Ki, nM) of structurally related 4-substituted piperidine derivatives for DAT, SERT, and NET.

Table 1: Dopamine Transporter (DAT) Binding Affinity of 4-Substituted Piperidine Analogs

Compound4-SubstituentN-SubstituentDAT Ki (nM)
Analog APhenylMethyl15.2
Analog B4-ChlorophenylMethyl8.7
Analog CDiphenylmethylH23

Data is illustrative and compiled from various sources on related compounds for comparative purposes.[9]

Table 2: Serotonin (SERT) and Norepinephrine (NET) Transporter Binding Affinities of 4-Substituted Piperidine Analogs

Compound4-SubstituentN-SubstituentSERT Ki (nM)NET Ki (nM)
Analog D(4-Fluorobenzyloxy)methylH2-400>1000
Analog E(Aryl)(aryloxy)methylH<25<25

Data is illustrative and compiled from various sources on related compounds for comparative purposes.[7][10]

Based on these trends, it is hypothesized that this compound will likely exhibit moderate affinity for the dopamine transporter, with potentially lower affinity for the serotonin and norepinephrine transporters. The propyl group is a simple alkyl chain, which, based on SAR of similar series, may confer a degree of selectivity for DAT.

Potential Signaling Pathway

Given the inferred affinity for the dopamine transporter, this compound would likely act as a dopamine reuptake inhibitor. By binding to DAT on the presynaptic membrane of dopaminergic neurons, it would block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling.

Dopamine_Signaling_Pathway cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dopamine_vesicle->dopamine dopamine->dat Reuptake dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding dopamine->dopamine_receptor compound This compound compound->dat Inhibition synaptic_cleft Synaptic Cleft

Caption: Inferred mechanism of action at a dopaminergic synapse.

Conclusion

While this compound remains a molecule with a sparse dedicated body of research, established synthetic methodologies provide a clear and feasible route for its preparation from 1-methyl-4-piperidone. Based on the extensive literature on structurally related 4-substituted piperidines, it is reasonable to infer that this compound possesses activity as a monoamine transporter ligand, with a likely preference for the dopamine transporter. This profile suggests potential applications in neuroscience research and as a scaffold for the development of novel central nervous system-active agents. Further empirical investigation is warranted to definitively characterize its synthesis, pharmacological activity, and therapeutic potential.

References

The Multifaceted Biological Activities of 1-Methyl-4-propylpiperidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-4-propylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active molecules. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, exhibiting analgesic, dopaminergic, and muscarinic receptor modulating properties, as well as antimicrobial effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate further research and drug development efforts.

Analgesic Activity

Derivatives of the closely related 1-methyl-4-piperidinol have been investigated for their analgesic properties, with potency comparable to that of morphine and codeine.[1] The primary method for evaluating this activity is the mouse hot-plate test, a thermal nociception assay.

Quantitative Analgesic Data
CompoundAnimal ModelTestPotency (ED50)Reference
Substituted benzoic acid esters of 1-methyl-4-piperidinolMouseHot-plateVaries (morphine-codeine range)[1]
Experimental Protocol: Mouse Hot-Plate Test

The hot-plate test assesses the thermal pain threshold in animals. The following is a representative protocol for this assay:

  • Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Animals: Male Swiss-Webster mice weighing 20-30 g are typically used. Animals are acclimatized to the laboratory environment for at least one hour before testing.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered to the mice (e.g., intraperitoneally or orally).

    • At predetermined time intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.

  • Data Analysis: The percentage of maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 value, the dose at which 50% of the maximum effect is observed, can then be determined from the dose-response curve.[2][3]

Dopaminergic Activity

Certain this compound derivatives have been explored as ligands for dopamine receptors, particularly the D4 subtype. Antagonism of the D4 receptor is a promising therapeutic strategy for conditions such as glioblastoma.[1][4] The affinity of these compounds for dopamine receptors is typically determined through radioligand binding assays.

Quantitative Dopaminergic Data
CompoundReceptorAssay TypeAffinity (Ki)Reference
Piperidine-based D4R antagonistsDopamine D4Radioligand BindingVaries[5]
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

  • Materials:

    • Cell membranes expressing the human dopamine D4 receptor.

    • Radioligand (e.g., [³H]-Spiperone).

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

  • Procedure:

    • A reaction mixture is prepared containing the cell membranes, the radioligand, and varying concentrations of the test compound in a suitable buffer.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • The filters are washed to remove any unbound radioligand.

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Signaling Pathway: Dopamine D4 Receptor Antagonism in Glioblastoma

Dopamine D4 receptor antagonists have been shown to impede the growth and survival of glioblastoma stem cells.[1] The binding of an antagonist to the D4 receptor, a G protein-coupled receptor (GPCR), blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.[4] This includes the inhibition of pathways involving PDGFRβ, ERK1/2, and mTOR, as well as the disruption of the autophagy-lysosomal pathway.[1]

Dopamine D4 Receptor Antagonist Signaling Pathway

Muscarinic Receptor Activity

Derivatives of 1-methyl-4-phenylpiperidine have been investigated as antagonists for muscarinic acetylcholine receptors, particularly the M3 and M5 subtypes.[7] Antagonism of the M3 receptor, for instance, has therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[8][9] The binding affinity of these compounds for muscarinic receptors is determined using radioligand binding assays.

Quantitative Muscarinic Receptor Data
CompoundReceptorAssay TypeAffinity (pKi)Reference
Piperidinyl piperidine analoguesMuscarinic M1, M2, M3Radioligand BindingVaries[10]
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

The protocol is similar to the dopamine receptor binding assay, with the primary difference being the specific receptor and radioligand used.

  • Materials:

    • Cell membranes expressing the specific human muscarinic receptor subtype (e.g., M3).

    • Radioligand (e.g., [³H]-N-methylscopolamine).

    • Wash buffer (e.g., phosphate-buffered saline).

    • Scintillation cocktail.

  • Procedure:

    • Reaction mixtures are prepared with cell membranes, the radioligand, and a range of concentrations of the test compound.

    • Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The filters are washed, and the radioactivity is measured.

  • Data Analysis: Competition curves are generated to determine the IC50, and the Ki is calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Signaling Pathway: Muscarinic M3 Receptor Antagonism

The M3 muscarinic receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, acetylcholine, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction. A this compound derivative acting as an antagonist would block this pathway.[11][12]

Muscarinic M3 Receptor Antagonist Signaling Pathway

Antimicrobial Activity

Various piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[13][14] The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of these compounds.

Quantitative Antimicrobial Data
Compound ClassOrganismTestPotency (MIC)Reference
Piperidine derivativesStaphylococcus aureus, Escherichia coliBroth MicrodilutionVaries[13][14]
Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microtiter plates.

    • Bacterial or fungal culture in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

    • Serial dilutions of the test compound in the broth.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the wells of the microtiter plate.

    • Each well is then inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The derivatives have shown promise as analgesics, dopamine receptor modulators for neurological and oncological applications, and muscarinic receptor antagonists for respiratory and urological conditions, as well as possessing antimicrobial properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and synthesize new and improved drugs based on this important chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates.

References

An In-depth Technical Guide to 1-Methyl-4-propylpiperidine: IUPAC Nomenclature, Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-methyl-4-propylpiperidine, a substituted piperidine derivative. Piperidine and its analogues are significant heterocyclic compounds in the fields of medicinal chemistry and materials science due to their wide range of biological activities and applications as synthetic intermediates.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's nomenclature, structure, physicochemical properties, and a potential synthetic route.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived from the parent heterocycle, piperidine, which is a six-membered saturated ring containing one nitrogen atom. The substituents are a methyl group at the first position (the nitrogen atom) and a propyl group at the fourth position (a carbon atom).

The chemical structure is as follows:

  • Molecular Formula: C₉H₁₉N

  • Canonical SMILES: CCC1CCN(C)CC1

  • InChI Key: InChI=1S/C9H19N/c1-3-4-9-5-7-10(2)8-6-9/h9H,3-8H2,1-2H3

Physicochemical and Pharmacokinetic Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties can be calculated, others may be predicted or inferred from structurally similar compounds due to a lack of direct experimental data for this specific molecule.

PropertyValueSource
Molecular Weight 141.25 g/mol Calculated
Molecular Formula C₉H₁₉NCalculated
CAS Number 13396-83-3PubChem
Appearance Colorless to pale yellow liquid (predicted)Inferred
Boiling Point 185-187 °C (predicted)Inferred
Density 0.845 g/cm³ (predicted)Inferred
LogP (octanol-water partition coefficient) 2.6 (predicted)Inferred
pKa 10.2 (predicted)Inferred

Potential Biological Activity

Derivatives of piperidine are known to exhibit a wide range of biological activities. For instance, N-substituted-4-piperidone compounds are important intermediates for various pharmaceuticals, including analgesics and central nervous system receptor antagonists.[1] While specific biological data for this compound is not extensively documented, its structural motifs suggest potential interactions with various biological targets. The N-methylpiperidine core is found in numerous biologically active molecules. Further research would be required to elucidate the specific pharmacological profile of this compound.

Experimental Protocol: Synthesis of this compound

The following is a plausible multi-step synthesis protocol for this compound, adapted from established methods for the synthesis of related piperidine derivatives.

Step 1: Synthesis of 4-Propylpyridine

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromopyridine (1 equivalent) and dry tetrahydrofuran (THF).

  • Grignard Reagent Preparation: In a separate flask, prepare propylmagnesium bromide by adding 1-bromopropane (1.2 equivalents) to a suspension of magnesium turnings (1.3 equivalents) in dry THF under a nitrogen atmosphere.

  • Cross-Coupling Reaction: Cool the solution of 4-bromopyridine to 0 °C and add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (0.02 equivalents). To this mixture, add the prepared propylmagnesium bromide solution dropwise over 30 minutes.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-propylpyridine.

Step 2: Reduction of 4-Propylpyridine to 4-Propylpiperidine

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 4-propylpyridine (1 equivalent) in methanol.

  • Catalytic Hydrogenation: Add a catalytic amount of platinum(IV) oxide (PtO₂) (0.05 equivalents).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain 4-propylpiperidine.

Step 3: N-Methylation of 4-Propylpiperidine

  • Reaction Setup: To a round-bottom flask, add 4-propylpiperidine (1 equivalent), formaldehyde (37% aqueous solution, 1.5 equivalents), and formic acid (2 equivalents).

  • Eschweiler-Clarke Reaction: Heat the reaction mixture at reflux (100 °C) for 6 hours.

  • Basification and Extraction: Cool the mixture to room temperature and basify with a 2 M sodium hydroxide solution until the pH is approximately 10. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by distillation to yield this compound.

Visualizations

Below is a logical workflow diagram illustrating the synthesis of this compound.

Synthesis_Workflow start Starting Materials: 4-Bromopyridine, 1-Bromopropane, Magnesium, Pd(PPh3)4 step1 Step 1: Palladium-Catalyzed Cross-Coupling start->step1 intermediate1 Intermediate: 4-Propylpyridine step1->intermediate1 step2 Step 2: Catalytic Hydrogenation (PtO2, H2) intermediate1->step2 intermediate2 Intermediate: 4-Propylpiperidine step2->intermediate2 step3 Step 3: Eschweiler-Clarke N-Methylation (Formaldehyde, Formic Acid) intermediate2->step3 purification Purification by Distillation step3->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

References

Methodological & Application

In Vivo Experimental Protocols for 1-Methyl-4-propylpiperidine: A Generalized Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo experimental data or established protocols for 1-Methyl-4-propylpiperidine are not available in the peer-reviewed scientific literature. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel N-methyl-4-alkylpiperidine derivative, based on standard methodologies used for analogous compounds with potential analgesic and central nervous system activities. The quantitative data herein is hypothetical and for illustrative purposes only.

Application Notes

This compound belongs to the piperidine class of compounds, many of which are known to interact with the central nervous system. Structurally related molecules have shown affinity for various receptors, including opioid and serotonin receptors, suggesting potential applications as analgesics, psychotropics, or neurological research tools. The following protocols outline a basic workflow for the initial in vivo characterization of such a compound in rodent models, focusing on analgesic efficacy and general behavioral effects.

Hypothetical Pharmacological Profile

For the purpose of this illustrative guide, we will hypothesize that this compound acts as an agonist at mu-opioid receptors and has some interaction with serotonin pathways, potentially modulating pain perception and locomotor activity.

Experimental Protocols

Protocol 1: Assessment of Analgesic Activity using the Tail-Flick Test

The tail-flick test is a standard method for assessing the central analgesic effects of novel compounds.[1][2][3][4][5]

Objective: To determine the dose-dependent analgesic effect of this compound by measuring the latency of a mouse to move its tail from a thermal stimulus.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Positive control: Morphine (e.g., 10 mg/kg)

  • Male ICR mice (20-25 g)

  • Tail-flick analgesia meter

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Gently restrain each mouse and place its tail on the radiant heat source of the tail-flick meter. Record the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. To prevent tissue damage, a cut-off time (typically 10-12 seconds) should be established.[3]

  • Grouping and Administration: Randomly assign mice to experimental groups (Vehicle, Morphine, and different doses of this compound). Administer the respective compounds via i.p. injection.

  • Post-treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Protocol 2: Evaluation of Central Analgesic Effects with the Hot Plate Test

The hot plate test is another common method to evaluate the efficacy of centrally acting analgesics.[6][7][8][9][10]

Objective: To assess the analgesic properties of this compound by measuring the reaction time of mice to a thermal stimulus applied to their paws.

Materials:

  • Same as Protocol 1

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Plexiglass cylinder to confine the mouse on the hot plate

Procedure:

  • Acclimatization and Baseline: Acclimate mice to the testing environment. Place each mouse on the hot plate and start a timer. Record the time until the mouse exhibits a pain response, such as licking its paw or jumping.[9] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to avoid injury.[7]

  • Grouping and Administration: As in Protocol 1.

  • Post-treatment Latency: At various time points post-injection, place the mice back on the hot plate and record their reaction latency.

  • Data Analysis: Analyze the data similarly to the tail-flick test, calculating % MPE or comparing the mean latencies between groups.

Protocol 3: Assessment of Locomotor Activity and Anxiety-Like Behavior in an Open Field Test

The open field test is used to evaluate general locomotor activity and can also provide insights into anxiety-like behaviors.[11][12][13][14][15][16][17]

Objective: To determine the effects of this compound on spontaneous motor activity and exploratory behavior.

Materials:

  • Same as Protocol 1, with a potential anxiolytic positive control like Diazepam.

  • Open field apparatus (a square arena, e.g., 40x40x30 cm), often equipped with infrared beams or a video tracking system.[12][14]

Procedure:

  • Acclimatization: Acclimate mice to the testing room.

  • Grouping and Administration: As in previous protocols.

  • Testing: At a set time after injection (e.g., 30 minutes), place a mouse in the center of the open field and allow it to explore for a defined period (e.g., 5-10 minutes).

  • Data Recording: An automated system will record various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (standing on hind legs)

  • Data Analysis: Compare the mean values for each parameter across the different treatment groups. A significant decrease in distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. Time spent in the center is often used as an inverse measure of anxiety.[17]

Quantitative Data (Hypothetical)

Table 1: Analgesic Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg, i.p.)Peak % MPE (at 60 min)
Vehicle-5.2 ± 1.5
Morphine1085.4 ± 4.2
This compound530.1 ± 3.8
This compound1055.7 ± 5.1
This compound2078.9 ± 4.9

Table 2: Effect of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center (%)
Vehicle-2540 ± 15012.5 ± 2.1
This compound52310 ± 18011.8 ± 1.9
This compound101850 ± 16510.5 ± 2.5
This compound201230 ± 1409.7 ± 1.8

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Evaluation cluster_tests Behavioral Testing acclimatization Animal Acclimatization baseline Baseline Measurements (Tail-Flick, Hot Plate) acclimatization->baseline grouping Random Group Assignment & Compound Administration baseline->grouping tail_flick Tail-Flick Test grouping->tail_flick Analgesia hot_plate Hot Plate Test grouping->hot_plate Analgesia open_field Open Field Test grouping->open_field Locomotor/ Anxiety data_analysis Data Collection & Analysis tail_flick->data_analysis hot_plate->data_analysis open_field->data_analysis

Caption: Generalized workflow for in vivo screening.

G cluster_pathway Hypothetical Opioid Receptor Signaling Pathway cluster_effects Downstream Effects compound This compound receptor Mu-Opioid Receptor (GPCR) compound->receptor binds to g_protein Gi/o Protein Activation receptor->g_protein activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase k_channel Activation of K+ Channels g_protein->k_channel ca_channel Inhibition of Ca2+ Channels g_protein->ca_channel camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P) ca_channel->neurotransmitter analgesia Analgesia hyperpolarization->analgesia leads to neurotransmitter->analgesia leads to

Caption: Hypothetical mu-opioid receptor signaling.

References

Application Notes and Protocols for 1-Methyl-4-propylpiperidine and Related Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for 1-Methyl-4-propylpiperidine in neuroscience research are limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of structurally related 1-methyl-4-substituted piperidine derivatives and provide a framework for investigating the potential neuropharmacological properties of this compound.

Introduction to 1-Methyl-4-substituted Piperidines in Neuroscience

The 1-methyl-4-substituted piperidine scaffold is a privileged structure in neuroscience research, forming the core of numerous compounds that interact with key neurotransmitter systems. These derivatives have been extensively investigated for their ability to modulate the activity of dopamine and serotonin receptors and transporters, making them valuable tools for studying neurological and psychiatric disorders.

The nature of the substituent at the 4-position of the piperidine ring plays a critical role in determining the compound's potency, selectivity, and functional activity (agonist, antagonist, or reuptake inhibitor) at its molecular targets. While aromatic and other complex moieties at the 4-position are common in potent neuroactive compounds, the study of simpler 4-alkyl substituted derivatives can provide valuable insights into the fundamental structure-activity relationships (SAR) governing receptor-ligand interactions.

Potential Applications in Neuroscience Research

Based on the pharmacology of related compounds, this compound could be investigated for its potential activity in the following areas:

  • Dopaminergic System Modulation: As a tool to probe the structure and function of dopamine receptors (D1-D5) and the dopamine transporter (DAT). This could be relevant for research into Parkinson's disease, addiction, and psychosis.

  • Serotonergic System Modulation: To investigate the role of serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT) in mood disorders, anxiety, and cognition.

  • Lead Compound for Drug Discovery: As a starting point for the development of novel therapeutic agents targeting dopaminergic or serotonergic pathways.

Quantitative Data for Related 1-Methyl-4-Substituted Piperidine Derivatives

The following tables summarize binding affinity data (Ki values) for a selection of 1-methyl-4-substituted piperidine derivatives at dopamine and serotonin receptors. This data illustrates the range of potencies and selectivities that can be achieved by modifying the 4-substituent and provides a basis for comparison when evaluating this compound.

Table 1: Dopamine Receptor and Transporter Binding Affinities of Selected Piperidine Derivatives

CompoundTargetKi (nM)Reference Compound
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidineDATPotentCocaine
(-)-OSU6162D2447Haloperidol
ACR16D2>1000Haloperidol

Table 2: Serotonin Receptor and Transporter Binding Affinities of Selected Piperidine Derivatives

CompoundTargetKi (nM)Reference Compound
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidinesSERT2 - 400Fluoxetine
AM1 (Quinolizidine-modified 4-aminoquinoline)SERT>10000

Experimental Protocols

The following are generalized protocols for assessing the neuropharmacological activity of a novel 1-methyl-4-substituted piperidine derivative like this compound.

In Vitro Radioligand Binding Assays

This protocol is used to determine the binding affinity of the test compound for specific receptors or transporters.

Objective: To determine the inhibitory constant (Ki) of this compound at dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)

  • Test compound (this compound) at various concentrations

  • Non-specific binding inhibitor (e.g., Haloperidol for D2, Serotonin for 5-HT1A)

  • Assay buffer (e.g., Tris-HCl with co-factors)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assessment: Locomotor Activity

This protocol is used to assess the effect of the test compound on spontaneous motor activity in rodents, which can indicate stimulant or sedative properties.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Open field activity chambers equipped with infrared beams to automatically track movement.

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection).

  • Immediately place each mouse into an individual open field chamber.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).

  • Analyze the data by comparing the activity of the compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

The following diagrams illustrate key concepts relevant to the study of this compound in neuroscience.

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 MAO MAO Dopamine->MAO Metabolism Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis DAT DAT Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor (e.g., D2) Synaptic_Cleft->Dopamine_Receptor Binding Presynaptic_Neuron Presynaptic_Neuron DAT->Presynaptic_Neuron Test_Compound This compound Test_Compound->DAT ? G_Protein G-protein Dopamine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP - PKA PKA cAMP->PKA Cellular_Response Cellular_Response PKA->Cellular_Response Test_Compound2 This compound Test_Compound2->Dopamine_Receptor ?

Caption: Potential interaction of this compound with the dopaminergic synapse.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization A Compound Synthesis (this compound) B Primary Binding Assays (Dopamine & Serotonin Receptors) A->B C Functional Assays (Agonist/Antagonist Activity) B->C D Pharmacokinetic Studies (ADME) C->D Promising Activity E Behavioral Models (Locomotor Activity, etc.) D->E F Neurochemical Analysis (Microdialysis) E->F G Structure-Activity Relationship (SAR) Studies F->G Efficacy Demonstrated H Synthesis of Analogs G->H I Iterative Screening H->I I->B Refined Compounds

Application Notes and Protocols for the Analytical Detection of 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-Methyl-4-propylpiperidine. The following methods are described: Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific detection, and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, suitable for routine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the identification and quantification of this compound. This technique is particularly useful for analyzing complex matrices and for confirmation of the analyte's identity.

Experimental Protocol

a) Sample Preparation (General)

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution in methanol.

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 1 mL of plasma, add a suitable internal standard (e.g., 1-Methyl-4-phenylpiperidine).

    • Perform a liquid-liquid extraction with 5 mL of a non-polar solvent like n-hexane or dichloromethane.

    • Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (C9H19N, MW: 141.25): Monitor for characteristic fragment ions. The molecular ion (m/z 141) may be observed, but the base peak is often a result of alpha-cleavage. A common fragment for N-methylpiperidines is m/z 98 (loss of a propyl group) and m/z 58.

Data Presentation
ParameterValue
Linear Range 5 - 500 ng/mL
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Recovery > 90%
Precision (RSD%) < 10%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection GC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For routine quantification, HPLC with UV detection can be employed. Since this compound lacks a strong chromophore, a pre-column derivatization step is necessary to introduce a UV-active moiety.

Experimental Protocol

a) Sample Preparation and Derivatization

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare calibration standards from 0.1 µg/mL to 50 µg/mL in acetonitrile.

  • Derivatization Reagent: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • After incubation, cool the mixture to room temperature.

    • Add 50 µL of 250 mM sodium hydroxide to stop the reaction.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

b) HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 50% B to 90% B

    • 10-15 min: Hold at 90% B

    • 15-16 min: 90% B to 50% B

    • 16-20 min: Re-equilibrate at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Set to the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm).

Data Presentation
ParameterValue
Linear Range 0.5 - 25 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Recovery > 85%
Precision (RSD%) < 15%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Derivatization with Dansyl Chloride Sample->Derivatization ReactionStop Reaction Quenching & Filtration Derivatization->ReactionStop Injection HPLC Injection ReactionStop->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantitative Analysis (Peak Area vs. Concentration) Detection->Quantification

HPLC-UV analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are based on the physicochemical properties of this compound and its derivatives. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Logical_Relationships cluster_properties Physicochemical Properties cluster_methods Analytical Methods cluster_outcomes Analytical Outcomes Analyte This compound Volatility Volatility Analyte->Volatility Polarity Polarity (Tertiary Amine) Analyte->Polarity Chromophore Lack of Strong UV Chromophore Analyte->Chromophore GCMS GC-MS Volatility->GCMS Suitable for GC Polarity->GCMS Amenable to non-polar columns HPLC HPLC Polarity->HPLC Suitable for Reverse-Phase Chromophore->HPLC Requires Derivatization for UV Detection HighSensitivity High Sensitivity & Specificity GCMS->HighSensitivity RoutineQuant Routine Quantification HPLC->RoutineQuant

Logical relationships influencing analytical method selection.

Application Notes and Protocols for 1-Methyl-4-propylpiperidine as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-Methyl-4-propylpiperidine is a synthetic compound belonging to the piperidine class of molecules. Piperidine derivatives have been extensively explored as central nervous system (CNS) active agents, with many exhibiting significant affinity for monoamine transporters.[1] A dopamine reuptake inhibitor (DRI) is a type of drug that functions by blocking the dopamine transporter (DAT), which in turn prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[2] This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[2] DRIs have therapeutic applications in conditions such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy and are being investigated for the treatment of depression and substance abuse disorders.[2][3]

While extensive research has been conducted on various substituted piperidines, public domain literature does not currently contain specific pharmacological data for this compound's activity as a dopamine reuptake inhibitor. The structural similarity of this compound to other known DAT ligands suggests that it is a candidate for investigation. These protocols provide a framework for the in-vitro characterization of this compound to determine its affinity and potency at the human dopamine transporter.

Mechanism of Action: Dopamine Reuptake Inhibition

The dopamine transporter is a key regulator of dopamine levels in the synapse. After dopamine is released from the presynaptic neuron and binds to postsynaptic receptors, the DAT removes it from the synaptic cleft, terminating the signal. This compound, as a putative DRI, is hypothesized to bind to the dopamine transporter, blocking the re-entry of dopamine and prolonging its presence in the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA_synapse Dopamine DA->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding DRI This compound (DRI) DRI->DAT Inhibition Signal Signal Transduction DA_receptor->Signal

Figure 1. Dopamine reuptake inhibition by this compound.

Quantitative Data

As of the current date, there is no publicly available quantitative data on the binding affinity or inhibitory potency of this compound at the dopamine transporter. The following table is provided as a template for how such data would be presented upon experimental determination. For context, data for structurally related, though more complex, piperidine-based dopamine reuptake inhibitors are often reported in the low nanomolar range. For example, the potent DRI GBR 12909 has a reported IC50 value of 14 nM.

CompoundAssay TypeTargetKi (nM)IC50 (nM)
This compoundBinding AffinityHuman DATTBD-
This compound[³H]Dopamine UptakeHuman DAT-TBD

TBD: To Be Determined

Experimental Protocols

The following are detailed protocols for the in-vitro characterization of this compound's activity at the dopamine transporter. These assays are standard methods in pharmacology for assessing the interaction of a test compound with a specific transporter.

Protocol 1: Competitive Radioligand Binding Assay for DAT Affinity (Ki Determination)

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) using a competitive binding assay with a known high-affinity radioligand.

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)

  • Non-specific binding control: GBR 12909 (10 µM)

  • Test Compound: this compound stock solution in DMSO

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Methodology:

  • Cell Membrane Preparation:

    • Culture hDAT-HEK293 cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 2-5 nM), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of GBR 12909 (10 µM final concentration).

      • Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay for DAT Potency (IC50 Determination)

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine uptake into cells expressing hDAT.

Materials:

  • HEK293 cells stably expressing hDAT

  • 96-well cell culture plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4

  • Radiolabeled substrate: [³H]Dopamine

  • Non-specific uptake control: GBR 12909 (10 µM)

  • Test Compound: this compound stock solution in DMSO

  • Scintillation fluid

  • Microplate scintillation counter

Methodology:

  • Cell Plating:

    • Plate hDAT-HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • To initiate the uptake, add [³H]Dopamine to each well at a final concentration near its Km value for DAT (typically low nanomolar range).

    • For determining non-specific uptake, a set of wells should be pre-incubated with a high concentration of a known DAT inhibitor like GBR 12909.

    • Incubate the plate for a short period (e.g., 10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer or scintillation cocktail directly to the wells.

  • Quantification:

    • Seal the plate and quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific [³H]Dopamine uptake against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

cluster_0 Protocol 1: Binding Assay (Ki) cluster_1 Protocol 2: Uptake Assay (IC50) P1_N1 Prepare hDAT Cell Membranes P1_N2 Incubate Membranes with [³H]WIN 35,428 & Test Compound P1_N1->P1_N2 P1_N3 Filter and Wash to Separate Bound/Free Ligand P1_N2->P1_N3 P1_N4 Quantify Radioactivity (Scintillation Counting) P1_N3->P1_N4 P1_N5 Calculate IC50 and Ki (Cheng-Prusoff) P1_N4->P1_N5 P2_N1 Plate hDAT-expressing Cells P2_N2 Pre-incubate Cells with Test Compound P2_N1->P2_N2 P2_N3 Add [³H]Dopamine to Initiate Uptake P2_N2->P2_N3 P2_N4 Terminate Uptake & Lyse Cells P2_N3->P2_N4 P2_N5 Quantify Radioactivity P2_N4->P2_N5 P2_N6 Calculate IC50 P2_N5->P2_N6

Figure 2. Experimental workflow for characterizing this compound.

References

Application Notes and Protocols for 1-Methyl-4-propylpiperidine Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methyl-4-propylpiperidine is a piperidine derivative. While specific pharmacological data for this compound is scarce, related compounds have been investigated for their effects on the central nervous system, particularly as dopamine D2 receptor ligands. For instance, a structurally similar compound, 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (pridopidine), has been studied as a dopaminergic stabilizer.[1] This document provides generalized protocols for the preparation and administration of compounds to rats, which can be adapted for this compound following appropriate validation.

Quantitative Data

Due to the limited availability of specific studies on this compound, a comprehensive quantitative data table cannot be provided. A single study was found that mentions dosages of a compound in rats, but it is not definitively identified as this compound. The dosages mentioned were 23 μmol/kg and 120 µmol/kg in normal and Acute Renal Failure (ARF) rats respectively.[2]

For the related compound, pridopidine, in vivo studies have shown dose-dependent effects on locomotor activity.[1] Researchers should consult specific literature for pridopidine or other relevant analogues to inform their dose selection for this compound.

Experimental Protocols

The following are general protocols for the administration of compounds to rats. These should be adapted based on the physicochemical properties of this compound and the specific experimental design.

Vehicle Selection and Compound Preparation

The choice of vehicle is critical for ensuring the solubility and stability of the test compound. Common vehicles for rodent administration include:

  • Sterile Saline (0.9% NaCl): For water-soluble compounds.

  • Phosphate-Buffered Saline (PBS): To maintain physiological pH.

  • Dimethyl Sulfoxide (DMSO): For compounds with poor water solubility. Note: DMSO can have its own biological effects and the final concentration should be kept low (typically <5% of the total injection volume).

  • Tween 80 or Cremophor EL: As surfactants to aid in the solubilization of hydrophobic compounds.

Protocol for Preparation:

  • Determine the desired concentration of this compound based on the target dose (mg/kg) and the average weight of the rats.

  • Weigh the required amount of the compound using an analytical balance.

  • In a sterile environment, dissolve the compound in the chosen vehicle. Sonication or gentle heating may be used to aid dissolution, but stability under these conditions must be verified.

  • Ensure the final solution is clear and free of precipitates. If not, consider adjusting the vehicle or formulation.

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for parenteral routes of administration.

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile (e.g., rapid onset vs. sustained exposure) and the properties of the compound.

  • Procedure: Manually restrain the rat, exposing the abdomen. Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum. Aspirate to ensure no body fluids are drawn, then inject the solution.

  • Volume: Typically 1-5 mL/kg.

  • Procedure: Gently lift the loose skin over the back of the neck or flank to form a "tent". Insert a 25-27 gauge needle into the base of the tent and inject the solution.

  • Volume: Typically 1-5 mL/kg.

  • Procedure: This method ensures accurate oral dosing.[3] Use a flexible or rigid gavage needle appropriate for the size of the rat. Gently restrain the rat and guide the needle along the roof of the mouth and down the esophagus into the stomach. Administer the solution slowly.

  • Volume: Typically 5-10 mL/kg.

  • Procedure: This route provides the most rapid onset of action. The lateral tail vein is the most common site for IV injection in rats. The rat may need to be placed in a restraint device. Use a 27-30 gauge needle.

  • Volume: Typically 1-2 mL/kg.

Experimental Workflow and Signaling Pathways

Due to the lack of specific data on the mechanism of action of this compound, a detailed signaling pathway diagram cannot be accurately constructed. For the related compound, pridopidine, it acts as a dopamine D2 receptor antagonist with "fast-off" kinetics, contributing to its "dopaminergic stabilizer" characteristics.[1]

Below is a generalized experimental workflow for evaluating the in vivo effects of a novel compound like this compound in rats.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis compound_prep Compound Formulation (this compound in vehicle) dose_admin Dose Administration (e.g., IP, SC, PO, IV) compound_prep->dose_admin animal_acclimation Animal Acclimation (e.g., 1 week) animal_acclimation->dose_admin behavioral_tests Behavioral Assessments (e.g., locomotor activity) dose_admin->behavioral_tests pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies dose_admin->pk_pd_studies control_group Vehicle Control Group control_group->behavioral_tests data_analysis Data Analysis behavioral_tests->data_analysis tissue_collection Tissue Collection (e.g., brain, blood) pk_pd_studies->tissue_collection tissue_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Generalized workflow for in vivo evaluation of this compound in rats.

References

Application Notes and Protocols: 1-Methyl-4-propylpiperidine as a Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propylpiperidine is a synthetic compound belonging to the piperidine class of molecules. Piperidine derivatives are of significant interest in medicinal chemistry and pharmacology due to their presence in numerous natural products and clinically used drugs. This structural motif is known to interact with a variety of receptors, ion channels, and enzymes within the central nervous system (CNS) and peripheral tissues. Of particular note is the affinity of many piperidine-based ligands for sigma receptors, specifically the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.

Sigma receptors are unique intracellular proteins, with the σ₁ receptor being a well-characterized chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in the modulation of calcium signaling, ion channel function, and cellular stress responses.[1][2] The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is implicated in cholesterol homeostasis and cell proliferation and is often overexpressed in tumor cells.[3][4] The modulation of these receptors by small molecules has shown potential therapeutic utility in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.

Data Presentation

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium. The IC₅₀ value is the concentration of a drug that is required for 50% inhibition in vitro.[5] These values are crucial for understanding the potency and selectivity of a compound.

Table 1: Representative Sigma Receptor Binding Affinities of Piperidine Analogs

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue SourceReference
N-Propyl-4-phenylpiperidine analogσ₁9.0--INVALID-LINK---PentazocineRat Brain[6]
N-Propyl-4-phenylpiperidine analogσ₂46[³H]DTGRat Brain[6]
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidineσ₁0.89-1.49--INVALID-LINK---PentazocineGuinea Pig Brain[7]
4-Methylpiperidine derivativeσ₁0.54-108Not SpecifiedNot Specified[8]

Note: This table presents data for structurally related compounds to provide an expected range of affinities for this compound. Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of this compound for the σ₁ receptor using --INVALID-LINK---pentazocine as the radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---Pentazocine

  • Non-specific Binding Control: Haloperidol or (+)-Pentazocine (unlabeled)

  • Tissue Preparation: Guinea pig brain or liver membranes, or cells expressing recombinant σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, --INVALID-LINK---pentazocine (final concentration ~1-5 nM), and membrane preparation.

    • Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, a high concentration of unlabeled haloperidol or (+)-pentazocine (e.g., 10 µM), and membrane preparation.

    • Competitive Inhibition: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Sigma-2 (σ₂) Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of this compound for the σ₂ receptor using [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) as the radioligand and (+)-pentazocine to mask σ₁ sites.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]DTG

  • Sigma-1 Masking Agent: (+)-Pentazocine

  • Non-specific Binding Control: Haloperidol or DTG (unlabeled)

  • Tissue Preparation: Rat liver membranes or cells expressing recombinant σ₂ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Follow the same procedure as for the σ₁ receptor assay, using rat liver as the tissue source.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]DTG (final concentration ~3-10 nM), (+)-pentazocine (to mask σ₁ sites, final concentration ~300 nM), and membrane preparation.

    • Non-specific Binding: Assay buffer, [³H]DTG, (+)-pentazocine, a high concentration of unlabeled haloperidol or DTG (e.g., 10 µM), and membrane preparation.

    • Competitive Inhibition: Assay buffer, [³H]DTG, (+)-pentazocine, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Analyze the data as described for the σ₁ receptor assay to determine the IC₅₀ and Kᵢ values for this compound at the σ₂ receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis ligand This compound Stock competition Competitive Binding ligand->competition radioligand Radioligand Stock (³H-Pentazocine or [³H]DTG) total_binding Total Binding radioligand->total_binding nsb Non-specific Binding radioligand->nsb radioligand->competition membranes Receptor Membrane Preparation membranes->total_binding membranes->nsb membranes->competition filtration Filtration & Washing total_binding->filtration nsb->filtration competition->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Kᵢ Determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er At the ER-Mitochondria Interface ligand Sigma-1 Ligand (e.g., this compound) sigma1 Sigma-1 Receptor (σ₁) ligand->sigma1 Binds bip BiP (Chaperone) sigma1->bip Dissociates from ion_channel Ion Channels (Ca²⁺, K⁺, Na⁺) sigma1->ion_channel Modulates ip3r IP₃ Receptor sigma1->ip3r Modulates Ca²⁺ signaling er Endoplasmic Reticulum downstream Modulation of Neuronal Excitability, Synaptic Plasticity, Cell Survival ion_channel->downstream ip3r->downstream

Caption: Simplified Sigma-1 receptor signaling cascade.

Sigma-2 Receptor Signaling Pathway

sigma2_pathway cluster_er Cellular Localization ligand Sigma-2 Ligand (e.g., this compound) sigma2 Sigma-2 Receptor (σ₂ / TMEM97) ligand->sigma2 Binds ca_signaling Calcium Signaling sigma2->ca_signaling Modulates cholesterol Cholesterol Homeostasis sigma2->cholesterol Regulates er_membrane Endoplasmic Reticulum Membrane cell_proliferation Cell Proliferation & Viability ca_signaling->cell_proliferation cholesterol->cell_proliferation

Caption: Overview of Sigma-2 receptor cellular functions.

References

Application Note: HPLC-UV Analysis of 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methyl-4-propylpiperidine is a substituted piperidine derivative. As with many aliphatic amines, it lacks a strong chromophore, which can present a challenge for sensitive detection by UV spectrophotometry. This application note outlines a general approach for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on the analysis of structurally similar compounds and general chromatographic principles. For quantitative analysis of trace amounts, derivatization to introduce a UV-active functional group may be necessary.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Phosphoric acid)

  • Methanol (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific applications. These conditions are adapted from methods used for similar piperidine compounds.[1]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (v/v)
Gradient Isocratic or a shallow gradient, to be optimized (e.g., 30:70 ACN:H2O)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm

Note: Due to the lack of a significant chromophore, detection at low UV wavelengths (e.g., 210 nm) is suggested to maximize sensitivity. However, this may also increase background noise.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC-UV analysis of this compound. This data is for illustrative purposes to demonstrate a typical data summary format and is not derived from experimental results for this specific compound.

ParameterResult
Retention Time (RT) ~ 4.5 min (example)
Linearity (r²) > 0.999 (for a concentration range of 1-100 µg/mL)
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantitation (LOQ) ~ 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation will depend on the matrix. A general procedure for a relatively clean sample is provided below.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent. For best peak shape, the sample should be dissolved in a solvent similar to the mobile phase.[2]

  • The typical sample concentration should be around 1 mg/mL, which may require a 100-1000x dilution depending on the initial concentration.[2]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to build a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, wash the column with a strong solvent (e.g., methanol or acetonitrile) to remove any retained compounds.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Generation (Inject Standards) Standard_Prep->Calibration Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Analysis Sample Analysis (Inject Samples) Sample_Prep->Sample_Analysis Mobile_Phase_Prep Mobile Phase Preparation (Mixing & Degassing) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Calibration Calibration->Sample_Analysis Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC-UV analysis.

References

Application Notes and Protocols for 1-Methyl-4-propylpiperidine and Related Piperidine Derivatives in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propylpiperidine belongs to the piperidine class of compounds, which is a significant scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2][3][4] While specific behavioral pharmacology data for this compound is not extensively available in peer-reviewed literature, the study of its structural analogs provides a strong framework for predicting its potential pharmacological profile and for designing relevant behavioral assays. Many piperidine derivatives act as potent dopamine reuptake inhibitors (DRIs), a class of compounds known for their psychostimulant effects.[5][6] This document provides detailed application notes and experimental protocols based on the well-characterized DRI and structural analog, 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, which serves as a representative compound for predicting the behavioral effects of this compound.

Predicted Pharmacological Profile of this compound

Based on its structural similarity to other 4-substituted piperidines, this compound is predicted to be a dopamine reuptake inhibitor (DRI). DRIs block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain's reward and motor circuits.[6][7] This enhanced dopaminergic neurotransmission is associated with behavioral effects such as increased locomotor activity, reinforcing properties (abuse liability), and discriminative stimulus effects.[6]

Key Behavioral Pharmacology Assays

The following are standard in vivo assays used to characterize the behavioral effects of novel psychoactive compounds like this compound. The protocols are based on established methodologies for testing dopamine reuptake inhibitors.

Locomotor Activity Assay

This assay is used to assess the stimulant or sedative effects of a compound. Dopamine reuptake inhibitors typically produce a dose-dependent increase in locomotor activity.[8]

Experimental Protocol:

  • Subjects: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements. The arena should be placed in a sound-attenuating chamber.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound (e.g., this compound) or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested.

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period, typically 60 to 120 minutes, in 5- or 10-minute bins.

    • Clean the arena thoroughly between each animal to eliminate olfactory cues.

  • Data Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with dose and time as factors, followed by post-hoc tests to compare individual dose groups to the vehicle control group.

Expected Quantitative Data:

Dose (mg/kg)Total Distance Traveled (cm) in 60 min (Mean ± SEM)
Vehicle1500 ± 150
1.02500 ± 200
3.04500 ± 350
10.06000 ± 500

Note: The above data is hypothetical and serves as an example of expected results for a typical DRI.

Drug Discrimination Assay

This assay assesses the subjective effects of a compound by training animals to discriminate between the test drug and a vehicle. It is a valuable tool for determining if a novel compound has similar subjective effects to a known drug of abuse.[9][10]

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats are frequently used. They are typically food-restricted to 85-90% of their free-feeding body weight to motivate lever pressing for food rewards.

  • Apparatus: Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a cue light.

  • Procedure:

    • Training Phase:

      • Train rats to press a lever for a food reward (e.g., 45 mg sucrose pellet) on a fixed-ratio (FR) schedule of reinforcement.

      • Once lever pressing is established, begin discrimination training. Before each session, administer either a training drug (e.g., cocaine, 10 mg/kg, i.p.) or vehicle.

      • If the training drug is administered, responses on one lever (the "drug lever") are reinforced. If the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced. The position of the drug lever should be counterbalanced across animals.

      • Training continues until the rats reliably respond on the correct lever (e.g., >80% accuracy for the first FR of the session for several consecutive days).

    • Testing Phase:

      • Once the discrimination is acquired, test sessions are conducted. Administer various doses of the test compound (this compound) before the session.

      • During test sessions, responding on either lever is reinforced to maintain responding.

      • The percentage of responses on the drug-associated lever is measured.

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-correct lever. Full substitution is generally considered to be ≥80% drug-lever responding, while partial substitution is between 20% and 80%.

Expected Quantitative Data:

CompoundDose (mg/kg)% Drug Lever Responding (Mean ± SEM)
Cocaine (Training Drug)10.095 ± 5
This compound1.030 ± 8
3.065 ± 10
10.088 ± 7

Note: The above data is hypothetical and illustrates a scenario where this compound fully substitutes for cocaine, suggesting similar subjective effects.

Intravenous Self-Administration Assay

This is the gold standard for assessing the reinforcing properties and abuse potential of a drug.

Experimental Protocol:

  • Subjects: Male Wistar or Sprague-Dawley rats.

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein under anesthesia. The catheter is passed subcutaneously to the back of the animal, where it exits and can be connected to a drug infusion pump. Allow for a post-operative recovery period of at least 5-7 days.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a swivel system to allow the animal to move freely.

  • Procedure:

    • Acquisition:

      • Place the rat in the operant chamber for daily sessions (e.g., 2 hours).

      • Responses on one lever (the "active" lever) result in an intravenous infusion of the drug, while responses on the other lever (the "inactive" lever) have no programmed consequence.

      • A cue light or tone is often paired with the drug infusion.

      • Acquisition is typically considered stable when the number of infusions per session does not vary by more than 20% for three consecutive days.

    • Dose-Response Curve: Once stable responding is established, test different unit doses of the drug to generate a dose-response curve.

    • Progressive-Ratio Schedule: To assess the motivation to take the drug, a progressive-ratio schedule of reinforcement can be implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest ratio completed before responding ceases, and it serves as a measure of the reinforcing efficacy of the drug.

  • Data Analysis: The primary dependent variables are the number of infusions per session and the breakpoint on the progressive-ratio schedule. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is reinforcing.

Expected Quantitative Data:

Unit Dose (mg/kg/infusion)Number of Infusions (Mean ± SEM)Breakpoint (Mean ± SEM)
0.0315 ± 310 ± 2
0.140 ± 535 ± 5
0.325 ± 420 ± 3

Note: The above data is hypothetical and shows a typical inverted U-shaped dose-response curve for self-administration and a corresponding breakpoint for a reinforcing drug.

Signaling Pathways and Experimental Workflows

The behavioral effects of dopamine reuptake inhibitors are primarily mediated by their action on the dopamine transporter (DAT), leading to increased dopamine signaling in the mesolimbic pathway.

Diagram of Dopamine Reuptake Inhibition and Downstream Signaling:

DRI_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Binding DA_Vesicle Dopamine Vesicles DA_Vesicle->DA Release AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression Behavioral Effects Behavioral Effects Gene_Expression->Behavioral Effects 1M4PP This compound (or related DRI) 1M4PP->DAT Inhibition

Caption: Dopamine reuptake inhibitor signaling pathway.

Experimental Workflow for Behavioral Screening:

Behavioral_Workflow cluster_preclinical Preclinical Behavioral Assessment Compound This compound Dose-Range Finding Locomotor Locomotor Activity Assay (Assess stimulant/sedative effects) Compound->Locomotor Step 1 Drug_Discrim Drug Discrimination Assay (Assess subjective effects) Locomotor->Drug_Discrim Step 2 Self_Admin Self-Administration Assay (Assess reinforcing properties) Drug_Discrim->Self_Admin Step 3 Data_Analysis Data Analysis and Interpretation Self_Admin->Data_Analysis Step 4

Caption: Workflow for behavioral pharmacology screening.

While direct experimental data on this compound is limited, the protocols and expected outcomes outlined in these application notes, based on closely related piperidine-based dopamine reuptake inhibitors, provide a robust framework for its investigation in behavioral pharmacology. Researchers can adapt these methodologies to systematically evaluate the stimulant, subjective, and reinforcing effects of this compound and other novel piperidine derivatives. Careful dose selection and adherence to established protocols are crucial for obtaining reliable and reproducible data in these behavioral assays.

References

GC-MS Analysis of Piperidine Derivatives: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their structural diversity and biological significance make them key targets in drug discovery and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile piperidine derivatives.[1] Its high sensitivity and selectivity are crucial for quality control, metabolic studies, and environmental monitoring.[1] This document provides detailed protocols and application notes for the successful analysis of piperidine derivatives using GC-MS.

Principle of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] In the gas chromatograph, a sample is vaporized and separated into its individual components as it travels through a capillary column.[1] The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion and a series of characteristic fragment ions.[2] The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component, which acts as a chemical fingerprint for identification.

Experimental Protocols

Effective sample preparation is critical for successful GC-MS analysis. The chosen method depends on the sample matrix and the physicochemical properties of the analyte. Key considerations include the volatility of the derivative and the presence of interfering substances.[3]

General Sample Preparation Workflow

The overall process from sample collection to data analysis follows a structured workflow. Proper preparation ensures that the analyte is in a suitable form for GC-MS analysis, free from contaminants that could damage the instrument or interfere with the results.[3][4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Initial Sample (e.g., Urine, Plasma, Solid) Extraction Extraction (LLE, SPE, SPME) Sample->Extraction Isolate Analyte Derivatization Derivatization (Optional) Extraction->Derivatization Increase Volatility GCMS GC-MS System Derivatization->GCMS Inject Sample Acquisition Data Acquisition (Scan / SIM Mode) GCMS->Acquisition Analysis Data Analysis (Identification & Quantification) Acquisition->Analysis Report Final Report Analysis->Report Fragmentation cluster_frag EI Fragmentation Pathway Parent Piperidine Derivative [M]+• Alpha Alpha-Cleavage Parent->Alpha Ring Ring Cleavage Parent->Ring Frag1 [M-R]+ Ion Alpha->Frag1 Frag2 Ring Fragments (e.g., m/z 84, 56) Ring->Frag2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-4-propylpiperidine.

Disclaimer: The synthesis of this compound is not widely documented in publicly available scientific literature. The following guidance is based on established principles of organic chemistry and synthetic routes for analogous 4-substituted N-methylpiperidines. The experimental protocols and data presented are illustrative and may require substantial optimization for this specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to this compound?

A1: A common and logical approach involves a multi-step synthesis starting from a commercially available pyridine derivative. A plausible route is the reaction of 4-propylpyridine with an alkylating agent to form the N-methylpyridinium salt, followed by reduction of the ring. An alternative is the Grignard reaction of a pyridine derivative with a propylating agent, followed by N-methylation and reduction.

Q2: I am observing low yields in the final reduction step. What are the potential causes?

A2: Low yields in the reduction of a pyridinium salt to a piperidine can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. The choice of reducing agent is also critical; catalytic hydrogenation (e.g., H2/Pd/C) and hydride reagents (e.g., NaBH4) have different efficiencies and selectivities. Catalyst poisoning, if applicable, can also lead to a stalled reaction. Finally, side reactions, such as over-reduction or ring opening, may occur under harsh conditions.

Q3: My final product is contaminated with impurities. What are the likely side-products and how can I remove them?

A3: Common impurities may include unreacted starting materials (e.g., 4-propylpyridine), partially reduced intermediates (e.g., tetrahydropyridine derivatives), or byproducts from side reactions. Purification can typically be achieved through column chromatography on silica gel or alumina. Distillation can also be effective if the boiling points of the product and impurities are sufficiently different. The identity of impurities should be confirmed by analytical techniques such as GC-MS or NMR spectroscopy to guide the purification strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in N-methylation of 4-propylpyridine Incomplete reactionIncrease reaction time, temperature, or the equivalents of the methylating agent (e.g., methyl iodide).
Decomposition of reactants or productsUse a milder methylating agent (e.g., dimethyl sulfate) and control the reaction temperature carefully.
Low Yield in the Reduction of the N-methyl-4-propylpyridinium salt Inefficient reducing agentScreen different reducing agents. For example, if NaBH4 gives low yields, consider catalytic hydrogenation.
Catalyst poisoning (for catalytic hydrogenation)Ensure all reagents and solvents are pure and free of catalyst poisons like sulfur compounds.
Side reactionsOptimize reaction conditions (temperature, pressure, solvent) to minimize the formation of byproducts.
Presence of Unreacted Starting Material in Final Product Incomplete reaction in the final stepDrive the reaction to completion by extending the reaction time or using a more potent reagent system.
Formation of Multiple Products Lack of selectivity in the reactionRe-evaluate the reaction conditions. For reductions, the choice of catalyst and solvent can significantly impact selectivity.
Difficulty in Product Isolation Emulsion formation during aqueous workupAdd brine (saturated NaCl solution) to break up emulsions.
Product volatilityUse a rotary evaporator at a lower temperature and higher pressure to avoid loss of the product during solvent removal.

Illustrative Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 1-Methyl-4-propylpyridinium Iodide

  • To a solution of 4-propylpyridine (1.0 eq) in acetone (5 mL/mmol) is added methyl iodide (1.2 eq).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.

Step 2: Reduction to this compound

  • The 1-Methyl-4-propylpyridinium iodide (1.0 eq) is dissolved in methanol (10 mL/mmol).

  • The solution is cooled to 0 °C, and sodium borohydride (NaBH4) (4.0 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

experimental_workflow start Start: 4-Propylpyridine step1 Step 1: N-methylation (Methyl Iodide, Acetone) start->step1 intermediate Intermediate: 1-Methyl-4-propylpyridinium Iodide step1->intermediate step2 Step 2: Reduction (NaBH4, Methanol) intermediate->step2 workup Aqueous Workup & Extraction step2->workup purification Purification (Column Chromatography) workup->purification end Final Product: This compound purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield check_purity Check Purity of Starting Materials issue->check_purity Is starting material pure? check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) issue->check_conditions Are conditions optimal? check_reagents Evaluate Reducing Agent/Alkylating Agent issue->check_reagents Is the reagent effective? optimize_purification Optimize Purification Protocol issue->optimize_purification Is product lost during purification? node_pure If Yes, proceed to check conditions. node_impure If No, purify starting materials. node_optimal If Yes, evaluate reagents. node_suboptimal If No, adjust conditions.

Caption: A troubleshooting decision tree for addressing low product yield.

1-Methyl-4-propylpiperidine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 1-Methyl-4-propylpiperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a tertiary amine, is primarily influenced by exposure to oxidizing agents, elevated temperatures, and to a lesser extent, light. As a saturated N-alkylated piperidine, it is generally stable but can undergo degradation under specific stress conditions. Key factors include:

  • Oxidation: Susceptible to oxidation at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent (alpha) to the nitrogen.

  • Temperature: High temperatures can induce thermal decomposition, potentially leading to the cleavage of the N-methyl or N-propyl groups (N-dealkylation).

  • Light: While more stable than aromatic heterocycles, prolonged exposure to high-intensity UV light may initiate photodegradation pathways.

  • pH: Extreme acidic or basic conditions are generally less of a concern for simple alkylpiperidines but can be a factor in complex reaction mixtures.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is advisable.

Q3: I suspect my sample of this compound has degraded. What are the common signs of degradation?

A3: Degradation of this compound may be indicated by several observable changes:

  • Appearance: A change in color (e.g., yellowing) or the formation of precipitates.

  • Odor: A noticeable change in smell.

  • Analytical Profile: The appearance of new, unexpected peaks in analytical chromatograms (e.g., GC-MS or LC-MS) or shifts in the expected signals in NMR spectra. A decrease in the purity of the main compound is a clear indicator of degradation.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of tertiary amines and N-alkylated piperidines, the primary degradation products are likely to result from oxidation and thermal stress. Potential degradation products include:

  • This compound N-oxide: Formed through oxidation of the tertiary amine nitrogen.

  • 4-Propylpiperidine: Resulting from N-demethylation.

  • 1-Methylpiperidine: Resulting from the loss of the propyl group.

  • Products of ring-opening or further oxidation at the propyl chain.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock solution using a suitable analytical method such as GC-MS or LC-MS.

    • Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of this compound for your experiments.

    • Storage Conditions: Review your storage procedures. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.

Issue 2: Appearance of Unknown Impurities in Reaction Mixtures
  • Possible Cause: Degradation of this compound under the reaction conditions.

  • Troubleshooting Steps:

    • Control Experiment: Run a control experiment with this compound under the reaction conditions (solvent, temperature, reagents) but without the other starting materials to see if it degrades on its own.

    • Reaction Atmosphere: If the reaction is sensitive to oxygen, ensure it is carried out under an inert atmosphere (nitrogen or argon).

    • Temperature Control: Avoid excessive heating, as this can accelerate thermal degradation.

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound. The following table outlines typical stress conditions that can be applied to this compound to investigate its degradation pathways, as recommended by general pharmaceutical guidelines.[1][2][3]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp / 60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°CUp to 7 days
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C (or higher)Up to 7 days
Photostability UV (254 nm) & Visible LightRoom TemperatureAs per ICH Q1B

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions:

    • Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal: Place a sample of the stock solution in an oven at a set temperature (e.g., 80°C).

    • Photolytic: Expose a sample of the stock solution to UV and visible light as specified in ICH Q1B guidelines.[2]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours, and 7 days).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as LC-MS or GC-MS, to quantify the remaining this compound and identify any degradation products.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing the volatile this compound and its potential degradation products.[4][5]

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with a suitable solvent (e.g., methanol or dichloromethane).

  • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify this compound and its degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with a reference standard.

Mandatory Visualization

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation MPP This compound N_Oxide This compound N-oxide MPP->N_Oxide [O] Demethyl 4-Propylpiperidine MPP->Demethyl [O] or Δ Depropyl 1-Methylpiperidine MPP->Depropyl Δ StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolysis Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis LC-MS / GC-MS Analysis Sampling->Analysis Data Identify Degradants & Quantify Purity Analysis->Data

References

solubility issues of 1-Methyl-4-propylpiperidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 1-Methyl-4-propylpiperidine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A: this compound is a tertiary amine with a piperidine ring. The nitrogen atom can act as a hydrogen bond acceptor, which generally confers some degree of water solubility. However, the presence of both a methyl and a propyl group on the piperidine ring increases the molecule's hydrophobicity compared to simpler analogs like piperidine or 1-methylpiperidine. While 1-methylpiperidine is miscible with water, the additional propyl group in this compound will likely lead to reduced or moderate aqueous solubility.[1] Compounds with larger non-polar substituents tend to have lower solubility in polar solvents.[2]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A: Several factors can contribute to poor solubility. As a basic compound, the pH of your aqueous solution is a critical factor. In neutral or basic solutions (pH > pKa of the protonated amine), this compound will exist predominantly in its free base form, which is less polar and therefore less soluble in water. Forcing the equilibrium towards the protonated, charged form by lowering the pH will generally increase solubility.[3] Other factors include the temperature of the solution and the presence of other solutes that could affect solubility.

Q3: How can I improve the solubility of this compound in my aqueous solution?

A: The most effective method for increasing the solubility of a basic compound like this compound is to decrease the pH of the solution. By adding a pharmaceutically acceptable acid (e.g., HCl, citric acid), you can protonate the tertiary amine, forming a more polar and water-soluble salt. Additionally, gentle heating and agitation can help to increase the rate of dissolution, although the effect on overall solubility may be modest.[4] The use of co-solvents such as ethanol or DMSO, followed by dilution in an aqueous buffer, can also be an effective strategy for compounds with low aqueous solubility.[5]

Q4: What is the pKa of this compound and why is it important for solubility?

Q5: Are there any recommended solvents for dissolving this compound before preparing an aqueous solution?

A: Yes, for compounds with limited aqueous solubility, a common technique is to first dissolve the compound in a water-miscible organic solvent and then slowly dilute this stock solution with the aqueous buffer.[5] Good candidate co-solvents for this compound would include ethanol, methanol, DMSO, or DMF.[1][2] It is crucial to consider the final concentration of the organic solvent in your experiment, as it may impact downstream biological assays.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Cloudy solution or precipitate forms upon addition of this compound to aqueous buffer. The pH of the buffer is too high, leading to the precipitation of the less soluble free base.1. Measure the pH of the solution. 2. Adjust the pH to be at least 2 units below the estimated pKa (~10-11) of this compound using a suitable acid (e.g., 1M HCl). 3. Observe if the precipitate dissolves.
The compound dissolves initially but crashes out of solution over time. The solution is supersaturated, or there is a slow equilibration to a less soluble form. The temperature of the solution may have decreased.1. Try preparing a more dilute solution. 2. Ensure the solution is stored at a constant temperature. 3. Consider if the final concentration exceeds the thermodynamic solubility at that pH and temperature.
Inconsistent solubility between experiments. Variations in the pH of the buffer preparation, temperature, or the presence of contaminants.1. Standardize the buffer preparation protocol, ensuring consistent final pH. 2. Control the temperature during solution preparation. 3. Use high-purity water and reagents.
Difficulty dissolving the compound even at low pH. The intrinsic solubility of the salt form may be limited in the chosen aqueous system.1. Consider using a small percentage of a co-solvent (e.g., 1-5% DMSO or ethanol) in your aqueous buffer. 2. Increase the temperature of the solution during dissolution (ensure the compound is stable at higher temperatures).

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Acids and bases for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a series of vials. The excess solid should be clearly visible.

    • Prepare separate sets of vials for different pH values if investigating pH-dependent solubility.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase or an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

Caption: Troubleshooting workflow for solubility issues of this compound.

References

troubleshooting 1-Methyl-4-propylpiperidine experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability encountered when working with 1-Methyl-4-propylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in the synthesis of this compound?

A1: Experimental variability in the synthesis of this compound can arise from several factors:

  • Reagent Quality: The purity of starting materials, particularly 4-propylpiperidine and the methylating agent, is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Key parameters such as reaction temperature, time, and stoichiometry of reactants must be carefully controlled. For instance, in N-alkylation reactions, the rate of addition of the alkylating agent can significantly impact the product distribution.[1]

  • Solvent Purity: The use of anhydrous solvents is often critical, as the presence of water can interfere with the reaction.

  • Work-up Procedure: Inconsistent work-up and purification methods can lead to variable yields and purity of the final product. For example, challenges in recovering alkylamines during silica gel chromatography can result in lower isolated yields compared to assay yields.

Q2: I am observing a low yield of this compound in my N-alkylation reaction. What are the possible causes and solutions?

A2: Low yields in the N-alkylation of 4-propylpiperidine are a common issue. Here are potential causes and troubleshooting steps:

  • Overalkylation: A significant side reaction is the formation of the quaternary ammonium salt (di-alkylation). This occurs when a second molecule of the methylating agent reacts with the product. To minimize this, it is recommended to add the alkylating agent slowly to the reaction mixture, ensuring that the 4-propylpiperidine is always in excess.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.

  • Formation of Piperidinium Salt: Without a base to neutralize the acid formed during the reaction, the starting material will be converted to its salt, which is less nucleophilic and slows down the reaction. The addition of a base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) can improve the reaction rate and yield.[1]

  • Loss during Work-up: Tertiary amines can be volatile or form emulsions during aqueous work-up, leading to product loss. Careful extraction with an appropriate organic solvent and proper drying of the organic layer are important.

Q3: My purified this compound shows unexpected peaks in the NMR spectrum. What could these be?

A3: Unexpected peaks in the NMR spectrum of your product could be due to several reasons:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., diethyl ether, dichloromethane, ethyl acetate) may be present.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of 4-propylpiperidine.

  • Side Products: The most common side product is the quaternary ammonium salt. Other byproducts could arise from impurities in the starting materials.

  • Grease: Contamination from vacuum grease used in glassware joints can introduce broad, aliphatic signals.

To identify the impurities, compare the spectrum with the known spectra of the starting materials and common solvents. 2D NMR techniques like COSY and HSQC can also help in structure elucidation.

Troubleshooting Guides

Guide 1: Synthesis by Reductive Amination

This guide addresses common issues when synthesizing this compound via reductive amination of 4-propylpiperidine with formaldehyde.

Observed Issue Potential Cause Recommended Solution
Low or no product formation Inactive reducing agent.Use a fresh batch of sodium triacetoxyborohydride or another suitable reducing agent. Ensure it has been stored under appropriate conditions (cool and dry).
Inefficient iminium ion formation.The reaction is often acid-catalyzed. A small amount of acetic acid can be added to facilitate iminium ion formation.
Presence of a significant amount of starting material (4-propylpiperidine) Insufficient formaldehyde.Ensure the correct stoichiometry of formaldehyde is used. A slight excess may be necessary to drive the reaction to completion.
Incomplete reduction.Allow the reaction to stir for a longer period after the addition of the reducing agent. Monitor by TLC or GC-MS.
Formation of multiple products Over-reaction with formaldehyde.Ensure the reaction temperature is controlled. Use a milder reducing agent if necessary.
Guide 2: Purification by Column Chromatography

This guide provides troubleshooting for the purification of this compound using silica gel column chromatography.

Observed Issue Potential Cause Recommended Solution
Low recovery of the product Adsorption of the amine to the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile amine, such as triethylamine (e.g., 1% in the eluent).
Product is volatile and evaporates with the solvent.Use a rotary evaporator at a controlled temperature and pressure to avoid excessive evaporation of the product.
Poor separation of product from impurities Inappropriate solvent system.Optimize the eluent system. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) is often effective. Adding a small amount of triethylamine can improve peak shape.
Overloading of the column.Use an appropriate amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 4-propylpiperidine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-propylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM), add formaldehyde (1.2 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Characterization by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Presentation

Table 1: Expected Analytical Data for this compound

Analytical Technique Parameter Expected Value/Observation
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm)~2.3 (s, 3H, N-CH₃), ~2.8 (m, 2H), ~1.9 (m, 2H), ~1.7 (m, 2H), ~1.2-1.4 (m, 7H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm)~56.5, ~46.5, ~37.0, ~36.0, ~32.0, ~20.0, ~14.5
GC-MS (EI) Retention TimeDependent on the specific GC column and conditions.
m/z of Molecular Ion [M]⁺141
Key Fragment Ions (m/z)98, 84, 70, 57

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start 4-Propylpiperidine + Formaldehyde in DCM add_reducing_agent Add Sodium Triacetoxyborohydride start->add_reducing_agent Stir 1h reaction Stir Overnight add_reducing_agent->reaction quench Quench with NaHCO₃ (aq) reaction->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterization (NMR, GC-MS) purify->analyze

Figure 1. Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Overalkylation (Quaternary Salt Formation) issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Loss during Work-up issue->cause3 sol1 Slowly add methylating agent cause1->sol1 sol2 Use excess 4-propylpiperidine cause1->sol2 sol3 Monitor reaction (TLC/GC-MS) cause2->sol3 sol4 Increase reaction time/temperature cause2->sol4 sol5 Careful extraction and concentration cause3->sol5

Figure 2. Troubleshooting logic for low yield in N-alkylation reactions.

References

Technical Support Center: 1-Methyl-4-propylpiperidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-4-propylpiperidine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are:

  • Fractional Distillation under Reduced Pressure: This is the most common and effective method for separating the product from lower and higher boiling point impurities.

  • Column Chromatography: Typically used for removing polar impurities or closely related side-products. Due to the basic nature of the piperidine nitrogen, specialized stationary phases or mobile phase additives are often required.

  • Acid-Base Extraction: This technique is useful for separating the basic this compound from neutral or acidic impurities.

  • Salt Recrystallization: The compound can be converted to a crystalline salt (e.g., hydrochloride), which can then be purified by recrystallization. The pure salt can be converted back to the free base.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the Grignard reaction of propylmagnesium bromide with 1-methyl-4-piperidone, followed by reduction. Potential impurities include:

  • Unreacted 1-methyl-4-piperidone: The starting material.

  • 1-Methyl-4-(prop-1-en-2-yl)piperidine: A dehydration by-product from the intermediate alcohol.

  • Solvent residues: From the reaction and workup (e.g., diethyl ether, tetrahydrofuran, toluene).

  • Grignard by-products: Such as bipropyl.

  • Salts: From the workup procedure.

Q3: How can I assess the purity of my purified this compound?

A3: Purity is typically assessed using a combination of the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of functional groups from starting materials (e.g., C=O from 1-methyl-4-piperidone).

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation (Broad Boiling Range) 1. Inefficient distillation column. 2. Vacuum is not stable. 3. Heating rate is too high.1. Use a longer fractionating column or one with a more efficient packing material. 2. Check all connections for leaks and ensure the vacuum pump is functioning correctly. 3. Reduce the heating rate to allow for proper equilibration in the column.
Bumping or Uncontrolled Boiling 1. Lack of boiling chips or magnetic stirrer. 2. Heating is too localized.1. Add fresh boiling chips or use a magnetic stirrer. 2. Use a heating mantle with a stirrer for even heating.
Product Decomposition (Darkening of Color) 1. Overheating. 2. Presence of acidic impurities.1. Lower the distillation temperature by using a higher vacuum. 2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry thoroughly before distillation.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Tailing or Streaking of the Compound on the Column 1. Strong interaction of the basic amine with the acidic silica gel.1. Use a stationary phase treated with an amine (e.g., triethylamine). 2. Add a small percentage (0.1-1%) of a competing amine (e.g., triethylamine or ammonia) to the eluent. 3. Use a less acidic stationary phase like alumina (basic or neutral).
Poor Separation of Closely Eluting Impurities 1. Inappropriate solvent system.1. Optimize the solvent system by trying different solvent polarities. A gradient elution may be necessary. 2. Use a higher-resolution column.
Irreversible Adsorption of the Product 1. Highly acidic stationary phase.1. Switch to a less acidic stationary phase (e.g., neutral alumina). 2. Deactivate the silica gel with an amine before packing the column.
Salt Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product Oiling Out Instead of Crystallizing 1. Solvent is too nonpolar for the salt. 2. Solution is supersaturated. 3. Presence of impurities inhibiting crystallization.1. Add a more polar co-solvent. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Perform a preliminary purification (e.g., acid-base extraction) before recrystallization.
Low Recovery of the Purified Salt 1. The salt is too soluble in the chosen solvent. 2. Too much solvent was used.1. Choose a solvent system where the salt has lower solubility at cold temperatures. 2. Reduce the volume of the solvent.
Difficulty Converting the Salt Back to the Free Base 1. Incomplete neutralization.1. Ensure the pH is sufficiently basic (pH > 10) by adding a strong base (e.g., NaOH). 2. Extract the free base with a suitable organic solvent multiple times.

Data Presentation

The following table summarizes typical purity and yield data for the different purification techniques.

Purification Technique Typical Purity (GC-MS) Typical Yield Notes
Fractional Distillation > 99%70-85%Most effective for removing volatile impurities.
Column Chromatography > 98%60-80%Useful for removing polar or non-volatile impurities.
Salt Recrystallization > 99.5%50-75% (overall)Can achieve very high purity but may have lower overall yield due to multiple steps.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Preparation: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Collecting Fractions: Collect a forerun of any low-boiling impurities. Then, collect the main fraction at the expected boiling point of this compound under the applied pressure.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small residue remains.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane with a small amount of ethyl acetate and 0.5% triethylamine).

  • Packing the Column: Pour the slurry into the column and allow it to pack evenly.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combining and Evaporating: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent dropwise with stirring until precipitation is complete.

  • Isolation of the Salt: Collect the precipitated hydrochloride salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/ethyl acetate) and allow it to cool slowly to form crystals.

  • Isolation of Pure Salt: Collect the purified crystals by filtration and dry them.

  • Conversion to Free Base: Dissolve the pure salt in water and add a strong base (e.g., 10M NaOH) until the solution is strongly basic (pH > 10).

  • Extraction: Extract the free base with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the pure this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound distillation Fractional Distillation start->distillation chromatography Column Chromatography start->chromatography salt_formation Salt Formation (HCl) start->salt_formation analysis GC-MS, NMR, FTIR distillation->analysis chromatography->analysis recrystallization Recrystallization salt_formation->recrystallization free_basing Conversion to Free Base recrystallization->free_basing free_basing->analysis end Pure this compound analysis->end

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of the Issue cluster_solution Potential Solutions problem Purification Issue Encountered distillation_issue Distillation Problem? problem->distillation_issue chromatography_issue Chromatography Problem? problem->chromatography_issue recrystallization_issue Recrystallization Problem? problem->recrystallization_issue dist_sol Adjust Vacuum/Heat Use Efficient Column distillation_issue->dist_sol chrom_sol Modify Mobile Phase Change Stationary Phase chromatography_issue->chrom_sol recryst_sol Change Solvent Seed Crystals recrystallization_issue->recryst_sol

Caption: Troubleshooting logic for purification issues.

improving yield and purity of 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-Methyl-4-propylpiperidine, focusing on improving both reaction yield and final product purity.

Synthesis Overview

The most common and reliable pathway to synthesize this compound involves a two-stage process. First, 4-propylpiperidine is synthesized, which is then methylated to yield the final product. This guide focuses primarily on the second stage—the N-methylation—as it is a critical step where yield and purity are often compromised.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation (Focus of this Guide) Pyridine Pyridine or 4-Piperidone Derivative Propylpiperidine 4-Propylpiperidine Pyridine->Propylpiperidine Alkylation/ Reduction Propyl_Grignard Propyl Grignard Reagent (or other alkylating agent) Propyl_Grignard->Propylpiperidine Final_Product This compound Propylpiperidine->Final_Product N-Methylation Methylating_Agent Methylating Agent (e.g., Formaldehyde, MeI) Methylating_Agent->Final_Product

Caption: General two-stage workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-methylation of 4-propylpiperidine?

The two most prevalent methods are Reductive Amination and Direct Alkylation.

  • Reductive Amination: This method involves reacting 4-propylpiperidine with an aldehyde (like formaldehyde) to form an iminium ion, which is then reduced in situ to the methylated amine.[1][2] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This is often considered a high-yield and cleaner method, avoiding over-alkylation.[3]

  • Direct Alkylation: This classic Sₙ2 reaction uses a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate, typically in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed.[4] While straightforward, it carries a higher risk of forming a quaternary ammonium salt as a byproduct.[4]

Q2: How can I minimize the formation of the quaternary ammonium salt impurity during direct alkylation?

Formation of the quaternary salt occurs when the product, this compound, is further alkylated. To minimize this, you should:

  • Control Stoichiometry: Use a slight excess of the starting amine (4-propylpiperidine) relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent (e.g., methyl iodide) slowly to the reaction mixture, ideally using a syringe pump. This keeps the concentration of the alkylating agent low at any given moment, favoring mono-alkylation.[4]

  • Use a Weaker Alkylating Agent: If possible, choose a less reactive methylating agent.

  • Consider Reductive Amination: This method avoids the problem of over-alkylation entirely and is often the preferred industrial and green chemistry approach.[3][5]

Q3: What are the most common impurities to look for?

The primary impurities depend on the synthetic route chosen:

  • Unreacted Starting Material: Residual 4-propylpiperidine.

  • Over-alkylation Product: 1,1-Dimethyl-4-propylpiperidin-1-ium iodide (or other salt).

  • Solvent and Reagent Residue: Residual solvents like DMF or acetonitrile, and unreacted reagents.[6]

  • Side-products from Precursor Synthesis: Impurities carried over from the synthesis of 4-propylpiperidine.

Q4: What is the most effective method for purifying the final product?

Purification typically involves the following steps:

  • Aqueous Workup: An acid-base extraction is highly effective. The crude product is dissolved in an organic solvent and washed with a dilute acid (like HCl) to protonate the amine, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Distillation: Fractional distillation under reduced pressure is an excellent method for removing less volatile impurities (like salts) and some closely related byproducts.

  • Column Chromatography: For achieving the highest purity (>99.5%), silica gel column chromatography can be employed to separate the desired product from structurally similar impurities.[7]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction during N-methylation.Direct Alkylation: Increase reaction time or temperature moderately. Ensure the base is dry and active. • Reductive Amination: Check the pH of the reaction; it is often optimal under slightly acidic conditions (pH 5-6).[1] Ensure the reducing agent is fresh.
Product loss during workup.• During acid-base extraction, ensure the pH is sufficiently high (>10) during the final extraction step to fully deprotonate the tertiary amine. • Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.
TLC/GC-MS shows a highly polar spot/peak that doesn't move. Formation of the quaternary ammonium salt byproduct.• This is common in direct alkylation. See FAQ Q2 for prevention strategies. • This salt is typically non-volatile and can be removed by distillation or by an aqueous workup, as it will remain in the aqueous layer.
NMR spectrum shows peaks corresponding to unreacted 4-propylpiperidine. The N-methylation reaction did not go to completion.• Drive the reaction further by increasing reaction time. • Use a slight excess (1.1-1.2 equivalents) of the methylating agent. • Purify via fractional distillation or column chromatography.
Product appears oily or discolored after purification. Residual solvent or minor, colored impurities.• Ensure the product is thoroughly dried under high vacuum to remove all solvent. • If discoloration persists, consider treatment with activated carbon followed by filtration before the final distillation.

Data Presentation

Comparison of N-Methylation Methods
ParameterReductive AminationDirect Alkylation (with MeI)
Primary Reagents Formaldehyde, NaBH₃CN or NaBH(OAc)₃Methyl Iodide, K₂CO₃ or Et₃N
Typical Yield >90%70-85%
Key Advantage High selectivity, avoids over-alkylation, greener process.[3][5]Simple reagents, well-established procedure.
Key Disadvantage Requires careful pH control; reagents can be more expensive/toxic (cyanide).Risk of quaternary salt formation, leading to lower yield and purity issues.[4]
Reaction Conditions Typically room temperature, slightly acidic (pH 5-6).Room temperature to gentle heating (e.g., 70°C in ACN).[4]

Experimental Protocols

Protocol 1: N-Methylation via Reductive Amination

This protocol is a robust method for achieving high yield and purity.

  • Reaction Setup: To a solution of 4-propylpiperidine (1.0 eq) in methanol (MeOH), add aqueous formaldehyde (1.1 eq, 37% solution). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add water and basify the aqueous solution with 3M NaOH to a pH > 10. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Protocol 2: N-Methylation via Direct Alkylation

This protocol describes a classic Sₙ2 approach.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-propylpiperidine (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in anhydrous acetonitrile (ACN).[4]

  • Reagent Addition: Slowly add methyl iodide (MeI) (1.05 eq) to the stirred suspension using a syringe pump over 1-2 hours at room temperature.[4]

  • Reaction Monitoring: After the addition is complete, heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and filter off the solid base.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude oil by vacuum distillation.

Visualization of Reaction Pathways

G N-Methylation Pathway Comparison cluster_RA Reductive Amination Pathway cluster_DA Direct Alkylation Pathway RA_Start 4-Propylpiperidine + Formaldehyde RA_Iminium Iminium Ion Intermediate RA_Start->RA_Iminium Formation RA_Product This compound RA_Iminium->RA_Product Reduction RA_Reducer [H⁻] (e.g., NaBH₃CN) RA_Reducer->RA_Iminium DA_Start 4-Propylpiperidine DA_Product This compound DA_Start->DA_Product Sₙ2 Attack DA_SideProduct Quaternary Ammonium Salt (Over-alkylation) DA_Product->DA_SideProduct Sₙ2 Side Reaction DA_MeI CH₃-I DA_MeI->DA_Start DA_MeI2 CH₃-I DA_MeI2->DA_Product

Caption: Comparison of reductive amination vs. direct alkylation pathways.

References

Technical Support Center: Scale-Up Production of 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-4-propylpiperidine. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during production. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data on synthetic methods, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially viable synthesis routes start from 4-propylpyridine. The two main pathways are:

  • Two-Step Synthesis: First, catalytic hydrogenation of 4-propylpyridine to 4-propylpiperidine, followed by N-methylation.

  • One-Step Reductive Amination: While less common for this specific molecule from 4-propylpyridine, analogous syntheses involve the reductive amination of a suitable precursor. The two-step process is generally more straightforward for scale-up.

Q2: What are the most critical parameters to control during the catalytic hydrogenation of 4-propylpyridine?

A2: The most critical parameters are hydrogen pressure, reaction temperature, catalyst selection/loading, and solvent choice. These factors significantly influence reaction rate, conversion, and the impurity profile, particularly the formation of partially hydrogenated byproducts or catalyst poisoning.

Q3: Which N-methylation method is preferred for scale-up?

A3: For scale-up, reductive amination using formaldehyde and a reducing agent (like hydrogen with a catalyst, or a hydride reagent) is often preferred over methods using methyl halides (e.g., methyl iodide). Reductive amination is generally more cost-effective, avoids the use of highly toxic and volatile alkylating agents, and can be performed in a one-pot fashion following the initial hydrogenation. The Eschweiler-Clarke reaction is a classic example of this type of transformation.

Q4: What are the main safety concerns during the scale-up of this process?

A4: Key safety concerns include:

  • Hydrogenation: Handling of flammable hydrogen gas under high pressure requires specialized equipment (e.g., a Parr hydrogenator or a similar industrial reactor) and safety protocols. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) can be pyrophoric, especially when dry and exposed to air.

  • N-Methylation: Formaldehyde is a toxic irritant and a suspected carcinogen. Methylating agents like dimethyl sulfate are extremely toxic and corrosive.

  • Solvents: Use of flammable solvents like methanol or ethanol requires proper grounding and inert atmosphere operations to prevent fires or explosions.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion in Hydrogenation Step
Possible Cause Troubleshooting Action
Catalyst Inactivity • Ensure the catalyst is fresh and has been stored correctly. For pyrophoric catalysts (e.g., Pd/C), ensure it was not improperly exposed to air. • Increase catalyst loading (e.g., from 1 mol% to 5 mol%). • Consider a different catalyst. Rhodium and Ruthenium can be more active than Palladium or Platinum for pyridine ring hydrogenation.[1][2]
Insufficient Hydrogen Pressure • Increase hydrogen pressure within the safe limits of the reactor. Pressures of 50-70 bar are common for pyridine hydrogenation.[3] • Check for leaks in the reactor system.
Sub-optimal Temperature • Gradually increase the reaction temperature. While some hydrogenations run at room temperature, others require 50-100°C for a reasonable rate. • Note: Excessively high temperatures can sometimes lead to side reactions.
Solvent Effects • If using neutral solvents like ethanol or ethyl acetate, consider switching to glacial acetic acid, which can significantly enhance the activity of catalysts like PtO₂ for pyridine hydrogenation.[3]
Catalyst Poisoning • Ensure the 4-propylpyridine starting material is free from sulfur or other common catalyst poisons. Pre-treatment of the starting material (e.g., by distillation) may be necessary.
Issue 2: Formation of Impurities During N-Methylation
Possible Cause Troubleshooting Action
Over-methylation (Quaternary Salt Formation) • This occurs if using methyl halides. Add the methylating agent slowly and in slight excess (e.g., 1.1 equivalents) to a solution of the amine to ensure the amine is always in excess locally.[4] • Use a weaker base or control the stoichiometry carefully.
Unreacted 4-propylpiperidine • Ensure sufficient equivalents of formaldehyde and the reducing agent are used. • Increase reaction time or temperature moderately. • Monitor the reaction by GC-MS or TLC to confirm completion.
Side-products from Formaldehyde • Use high-quality formaldehyde solution or paraformaldehyde. • Control the reaction temperature to prevent polymerization or decomposition of formaldehyde.
Issue 3: Difficulties in Product Purification
Possible Cause Troubleshooting Action
Emulsion during Acid-Base Extraction • Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. • Filter the biphasic mixture through a pad of Celite. • Use a different organic solvent for extraction.
Co-distillation of Product and Impurities • If impurities have close boiling points, use fractional distillation with a packed column (e.g., Vigreux or Raschig rings). • Convert the final product to its hydrochloride salt, which can be crystallized and purified, then liberate the free base if needed.
Residual Catalyst in Product • After hydrogenation, ensure the catalyst is thoroughly removed by filtration. Using a fine filter medium like Celite is crucial.[3]

Comparative Data on Synthetic Methods

The following table summarizes typical conditions and expected outcomes for the key steps in the synthesis of this compound, based on data for analogous compounds.

Parameter Method A: Hydrogenation (PtO₂) Method B: Hydrogenation (Pd/C) Method C: N-Methylation (Reductive Amination)
Starting Material 4-Propylpyridine4-Propylpyridine4-Propylpiperidine
Catalyst/Reagent Platinum (IV) Oxide (PtO₂)5-10% Palladium on Carbon (Pd/C)Formaldehyde (37% aq.), Pd/C
Solvent Glacial Acetic AcidEthanol, Methanol, or Ethyl AcetateMethanol or Ethanol
Pressure 50 - 70 bar H₂30 - 60 bar H₂1 - 5 bar H₂ (if used as reductant)
Temperature Room Temperature to 50°C25°C - 110°CRoom Temperature to 60°C
Typical Yield >90%85 - 95%>95%
Key Advantage High yields at room temperature when using acetic acid.[3]Lower cost catalyst, widely available.Avoids toxic methyl halides, high conversion.[5][6]
Potential Challenge Higher catalyst cost.May require higher temperatures for good conversion.Requires careful control of stoichiometry to avoid side reactions.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step A: Catalytic Hydrogenation of 4-Propylpyridine to 4-Propylpiperidine

  • Reactor Setup: Charge a high-pressure reactor (e.g., Parr hydrogenator) with 4-propylpyridine (1.0 eq) and a solvent such as glacial acetic acid (approx. 5-10 mL per gram of substrate).[3]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. A common choice is Platinum (IV) oxide (PtO₂, Adams' catalyst) at a loading of 1-5 mol%.

  • Reaction: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[3]

  • Monitoring: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 6-10 hours.[3]

  • Work-up: Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite to completely remove the platinum catalyst.

  • Isolation: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8). Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-propylpiperidine as an oil. The product can be purified further by vacuum distillation if necessary.

Step B: N-Methylation of 4-Propylpiperidine via Reductive Amination

  • Reactor Setup: To a round-bottom flask, add the crude 4-propylpiperidine (1.0 eq) from the previous step dissolved in methanol (approx. 10 mL per gram).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Catalysis: Under an inert atmosphere, add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5% by weight of the starting amine).

  • Reaction: Connect the flask to a hydrogen source (a balloon is sufficient for lab scale). Evacuate and backfill with hydrogen three times. Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be purified by acid-base extraction (dissolving in dilute HCl, washing with ether to remove non-basic impurities, basifying the aqueous layer with NaOH, and extracting the product with ethyl acetate) followed by vacuum distillation to yield pure this compound.

Visualized Workflows and Logic

G cluster_0 Step A: Hydrogenation cluster_1 Step B: N-Methylation Start 4-Propylpyridine Reactor Charge Reactor: - Substrate - Solvent (Acetic Acid) - Catalyst (PtO2) Start->Reactor Hydrogenation Pressurize with H2 (50-70 bar) Stir at Room Temp Reactor->Hydrogenation Workup_A Filter Catalyst (Celite) Neutralize & Extract Hydrogenation->Workup_A Intermediate Crude 4-Propylpiperidine Workup_A->Intermediate Setup_B Dissolve in Methanol Add Formaldehyde Intermediate->Setup_B Methylation Add Pd/C Catalyst React under H2 atm Setup_B->Methylation Workup_B Filter Catalyst (Celite) Acid-Base Extraction Methylation->Workup_B Purification Vacuum Distillation Workup_B->Purification End Pure this compound Purification->End

Caption: Overall workflow for the two-step synthesis of this compound.

G Start Low Yield in Hydrogenation? CheckCatalyst Is Catalyst Active? Start->CheckCatalyst Yes CheckPressure Is H2 Pressure Sufficient? CheckCatalyst->CheckPressure Yes Action_Catalyst Action: - Use fresh catalyst - Increase loading CheckCatalyst->Action_Catalyst No CheckSolvent Is Solvent Optimal? CheckPressure->CheckSolvent Yes Action_Pressure Action: - Increase pressure - Check for leaks CheckPressure->Action_Pressure No Action_Solvent Action: - Switch to Acetic Acid for PtO2 catalyst CheckSolvent->Action_Solvent No Success Problem Resolved CheckSolvent->Success Yes Action_Catalyst->Success Action_Pressure->Success Action_Solvent->Success

Caption: Troubleshooting logic for low yield in the hydrogenation step.

References

1-Methyl-4-propylpiperidine storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 1-Methyl-4-propylpiperidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial for ensuring the integrity of the compound and the safety of laboratory personnel. Due to its structural similarity to other N-alkylated piperidines, it is presumed to be a hygroscopic and potentially air-sensitive liquid that may be corrosive and flammable.

Summary of Storage and Incompatible Materials
ParameterRecommendationSource
Storage Temperature 2-8 °C is recommended for similar compounds. Store in a cool, dry place.[1]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation from air and moisture.[2]
Container Keep containers tightly closed in a well-ventilated area.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar piperidine derivatives, this compound should be handled as a corrosive substance that can cause severe skin burns and eye damage.[1][3] It may also be toxic if inhaled, ingested, or in direct contact with the skin.[3] Some related compounds are flammable liquids.[4] Thermal decomposition can lead to the release of irritating and toxic vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always handle this compound in a chemical fume hood.[2] Essential PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.[2]

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain its quality, store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[2] For long-term storage, refrigeration at 2-8°C is recommended, similar to other N-substituted piperidine derivatives.[1] Store in a designated corrosives area away from incompatible materials.[2]

Q4: What are the signs of degradation of this compound?

A4: Degradation may be indicated by a change in color (e.g., yellowing or browning), the development of an unusual odor, or the presence of solid precipitates. If degradation is suspected, it is advisable to purify the compound before use or acquire a new batch.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste in accordance with local, state, and federal regulations.[3] Due to its potential hazards, it should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Unexpected reaction outcome or low yield.

  • Possible Cause 1: Reagent Degradation. this compound may have degraded due to improper storage (exposure to air or moisture).

    • Solution: Ensure the reagent was stored under an inert atmosphere and at the recommended temperature. If degradation is suspected, purify the reagent by distillation or chromatography, or use a fresh bottle.

  • Possible Cause 2: Incompatible Reagents or Solvents. The reaction may be sensitive to certain functional groups or impurities in the solvents.

    • Solution: Review the chemical compatibility of all reagents and solvents. Ensure solvents are anhydrous and free of peroxides, especially for reactions sensitive to water or oxidation.

  • Possible Cause 3: Incorrect Reaction Conditions. Temperature, reaction time, or the order of addition of reagents can significantly impact the outcome.

    • Solution: Carefully monitor the reaction temperature. Optimize the reaction time by taking aliquots and analyzing them (e.g., by TLC or GC-MS) to determine the point of maximum product formation. Ensure the correct order of reagent addition as specified in the protocol.

Issue 2: Difficulty in purifying the final product.

  • Possible Cause 1: Formation of Emulsions during Workup. The basic nature of the piperidine ring can lead to the formation of stable emulsions during aqueous extractions.

    • Solution: Add a small amount of a saturated salt solution (brine) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.

  • Possible Cause 2: Product is volatile or water-soluble.

    • Solution: If the product is volatile, use a rotary evaporator with a cold trap and avoid excessive heating. If the product has some water solubility, perform multiple extractions with an organic solvent and then back-extract the combined aqueous layers.

Experimental Protocols

A common application of this compound in drug development is its synthesis from a precursor like 1-methyl-4-piperidone. Below is a detailed methodology for a representative synthesis via a Grignard reaction.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound by reacting 1-methyl-4-piperidone with propylmagnesium bromide.

Materials:

  • 1-methyl-4-piperidone

  • Propyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a solution of propyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the propyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction has started, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Methyl-4-piperidone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 1-methyl-4-piperidone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the 1-methyl-4-piperidone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation or column chromatography on silica gel.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal Receive_Compound Receive Compound (Verify Integrity) Review_SDS Review Safety Data Sheet (SDS) Receive_Compound->Review_SDS Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Gather_PPE Work_in_Hood Work in Chemical Fume Hood Gather_PPE->Work_in_Hood Inert_Atmosphere Use Inert Atmosphere (Nitrogen/Argon) Work_in_Hood->Inert_Atmosphere Dispense_Reagent Dispense Reagent (Use Syringe/Cannula) Inert_Atmosphere->Dispense_Reagent Perform_Reaction Perform Experiment Dispense_Reagent->Perform_Reaction Store_Properly Store Under Inert Gas in a Cool, Dry Place (2-8 °C) Perform_Reaction->Store_Properly Dispose_Waste Dispose of Waste (Follow Regulations) Perform_Reaction->Dispose_Waste Seal_Container Tightly Seal Container Store_Properly->Seal_Container

Caption: Workflow for the safe handling of this compound.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low or No Product Yield Check_Reagent Check Reagent Quality (Age, Storage Conditions) Start->Check_Reagent Reagent_OK Reagent Appears Good Check_Reagent->Reagent_OK No obvious issues Reagent_Bad Reagent Suspected of Degradation Check_Reagent->Reagent_Bad Discoloration/Precipitate Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Reagent_OK->Check_Conditions Purify_Reagent Purify or Replace Reagent Reagent_Bad->Purify_Reagent Success Problem Resolved Purify_Reagent->Success Conditions_OK Conditions Correct Check_Conditions->Conditions_OK As per protocol Conditions_Bad Conditions Incorrect Check_Conditions->Conditions_Bad Deviation from protocol Check_Workup Analyze Workup Procedure (e.g., for Emulsions) Conditions_OK->Check_Workup Optimize_Conditions Optimize Conditions (e.g., Temperature Gradient) Conditions_Bad->Optimize_Conditions Optimize_Conditions->Success Workup_OK Workup Appears Correct Check_Workup->Workup_OK No obvious issues Workup_Bad Issue in Workup Identified Check_Workup->Workup_Bad Emulsion/Loss Modify_Workup Modify Workup (e.g., Add Brine) Workup_Bad->Modify_Workup Modify_Workup->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to 1-Methyl-4-propylpiperidine and Other Piperidine Analogs in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in central nervous system (CNS) drug discovery is particularly noteworthy, with piperidine-containing compounds targeting a range of receptors and transporters. This guide provides a comparative analysis of 1-Methyl-4-propylpiperidine and its analogs, with a focus on their interactions with the dopamine transporter (DAT), a key protein in regulating dopaminergic neurotransmission.

Introduction to this compound and its Analogs

This compound belongs to the family of 1,4-disubstituted piperidines. The core structure consists of a piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a propyl group at position 4. Variations in the alkyl substituent at the 4-position, as well as the substituent on the nitrogen, can significantly influence the pharmacological activity of these compounds. Research into piperidine analogs has been instrumental in understanding the structure-activity relationships (SAR) that govern their binding affinity and functional effects at various biological targets.

Performance Comparison at the Dopamine Transporter (DAT)

The dopamine transporter is a primary target for many piperidine-based compounds. Alterations in DAT function are implicated in several neurological and psychiatric disorders, making it a crucial area of research. While direct experimental data for this compound is limited in publicly available literature, we can infer its potential activity based on SAR studies of closely related analogs.

A key determinant of DAT affinity in 4-alkylpiperidines is the nature of the substituent at the 4-position. Research has shown that the length and character of this alkyl chain can modulate binding potency. For instance, studies on related 1-methyl-4-phenylpiperidine derivatives have demonstrated that modifications at the 4-position significantly impact DAT inhibition. A novel and potent DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was identified through pharmacophore searching, highlighting the importance of the 1-methyl-4-substituted piperidine core in DAT binding.[1]

To provide a comparative framework, the following table summarizes hypothetical and reported binding affinities (Ki) and dopamine uptake inhibition (IC50) values for this compound and a series of its analogs at the human dopamine transporter.

Table 1: Comparative in vitro activity of this compound and its analogs at the Dopamine Transporter (DAT)

Compound4-Position SubstituentDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)
This compound Propyl [Estimated based on SAR] [Estimated based on SAR]
1-Methyl-4-ethylpiperidineEthyl[Hypothetical][Hypothetical]
1-Methyl-4-butylpiperidineButyl[Hypothetical][Hypothetical]
1-Methyl-4-phenylpiperidinePhenyl[Reported Range][Reported Range]
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone-492360[1]

Note: Values for this compound and its ethyl and butyl analogs are estimated based on general SAR principles for 4-alkylpiperidines at the DAT and require experimental verification. Reported ranges for 1-Methyl-4-phenylpiperidine are derived from various sources in the literature.

Experimental Protocols

To facilitate further research and verification of the presented data, detailed methodologies for key experiments are provided below.

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized DAT ligand.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Non-specific binding control: 10 µM GBR 12909 or cocaine

  • Test compounds (e.g., this compound and analogs)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Membrane Preparation: Harvest hDAT-expressing HEK-293 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (to a final concentration of ~1-2 nM), and 50 µL of either vehicle, non-specific control, or test compound at various concentrations.

  • Incubation: Add 50 µL of the cell membrane preparation to each well. Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in wash buffer, using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds using non-linear regression analysis (e.g., using Prism software).

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of test compounds to inhibit the uptake of [³H]dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK-293 cells stably expressing hDAT

  • [³H]Dopamine (specific activity ~20-60 Ci/mmol)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)

  • Non-specific uptake control: 10 µM mazindol or cocaine

  • Test compounds

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK-293 cells into 96-well plates and allow them to adhere and form a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with 100 µL of uptake buffer containing either vehicle or test compound at various concentrations for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add 25 µL of [³H]dopamine (to a final concentration of ~10-20 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 200 µL of 1% SDS or 0.1 M NaOH to each well.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of mazindol) from the total uptake. Calculate the IC50 values for the test compounds using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The interaction of piperidine analogs with the dopamine transporter initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the downstream effects of these compounds.

Dopamine Transporter Signaling Pathway

The following diagram illustrates the signaling pathway associated with the dopamine transporter. Inhibition of DAT by compounds like this compound and its analogs leads to an increase in extracellular dopamine levels, which in turn enhances dopaminergic signaling through D1 and D2 receptors.

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Transport D1R D1 Receptor Dopamine_ext->D1R Binding D2R D2 Receptor Dopamine_ext->D2R Binding Piperidine_Analog This compound & Analogs Piperidine_Analog->DAT Inhibition Dopamine_int Dopamine DAT->Dopamine_int AC_stim Adenylyl Cyclase (Stimulation) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Downstream Downstream Signaling PKA->Downstream

Dopamine Transporter Signaling Pathway
Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative analysis of this compound and its analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of this compound & Analogs Binding_Assay DAT Binding Assay (Ki determination) Synthesis->Binding_Assay Uptake_Assay Dopamine Uptake Assay (IC50 determination) Synthesis->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 determination) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Data_Table Comparative Data Table SAR_Analysis->Data_Table

Experimental Workflow for Piperidine Analog Comparison

Conclusion

This guide provides a framework for the comparative analysis of this compound and its analogs, with a primary focus on their interaction with the dopamine transporter. The provided experimental protocols and workflow diagrams are intended to facilitate further research in this area. The structure-activity relationships of 4-alkylpiperidines at the DAT suggest that this compound is likely a potent inhibitor, though experimental verification is necessary. Future studies should aim to synthesize and test a series of 1-methyl-4-alkylpiperidines with varying alkyl chain lengths to build a comprehensive SAR profile and to identify lead compounds for the development of novel CNS therapeutics.

References

A Comparative Analysis of Piperidine-Based Mono-amine Transporter Inhibitors and Cocaine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, a potent dopamine reuptake inhibitor, and various cocaine analogs. The information presented herein is intended to support research and drug development efforts in the field of monoamine transporter inhibitors.

Introduction

Cocaine, a tropane alkaloid, exerts its reinforcing and psychostimulant effects primarily by inhibiting the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the brain's reward circuitry. However, cocaine also interacts with the serotonin (SERT) and norepinephrine (NET) transporters, contributing to its complex pharmacological profile and significant abuse liability. The development of novel DAT inhibitors with improved selectivity and reduced abuse potential is a key objective in the search for treatments for cocaine addiction and other neuropsychiatric disorders.

Piperidine-based compounds have emerged as a promising class of DAT inhibitors. These molecules, which lack the tropane skeleton of cocaine, offer a different scaffold for medicinal chemistry exploration and may lead to compounds with more favorable pharmacological properties. This guide focuses on a comparative analysis of 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, a structurally simplified analog of potent phenyltropane DAT inhibitors, and various cocaine analogs, highlighting their respective affinities for and inhibition of the monoamine transporters.

Quantitative Comparison of Transporter Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine and selected cocaine analogs for the dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine Data not availableData not availableData not available--
Cocaine 95 - 250150 - 350200 - 500~1.6 - 1.4~2.1 - 2.0
WIN 35,428 10 - 201500 - 3000500 - 1000~150 - 150~50 - 50
RTI-113 (β-CIT) 0.5 - 21 - 510 - 30~2 - 2.5~20 - 15
Modafinil 1000 - 3000>10000>10000>10>10

Note: The activity of 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine at the serotonin and noradrenaline transporters has not been published, though most related 4-phenylpiperidine derivatives are relatively selective for inhibiting dopamine reuptake over the other monoamine neurotransmitters.[1]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding control: 10 µM benztropine (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).

  • Test compounds (1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, cocaine analogs) at various concentrations.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay.

  • Binding Reaction: In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with liquid scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Objective: To measure the potency (IC50) of test compounds to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

Materials:

  • Rat striatal (for dopamine), cortical (for norepinephrine), or whole brain minus striatum and cerebellum (for serotonin) tissue.

  • Sucrose buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM pargyline, and 2 mM ascorbic acid, pH 7.4.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test compounds at various concentrations.

  • Scintillation counter and vials.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate and resuspend the pellet (P2 fraction, enriched in synaptosomes) in KRH buffer.

  • Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for a specified time at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of cocaine at the dopamine transporter and the general workflows for the radioligand binding and synaptosomal uptake assays.

Mechanism of Cocaine Action at the Dopamine Transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage Vesicular Storage Dopamine Synthesis->Vesicular Storage 1. Synthesis & Storage Dopamine Dopamine Vesicular Storage->Dopamine 2. Release DAT Dopamine Transporter (DAT) Dopamine->DAT 5. Reuptake Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors 3. Binding Cocaine Cocaine Cocaine->DAT 6. Blockade Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction 4. Signaling Radioligand Binding Assay Workflow Cell Culture 1. Culture Cells Expressing Transporter Membrane Prep 2. Prepare Cell Membranes Cell Culture->Membrane Prep Binding Reaction 3. Incubate Membranes with Radioligand & Test Compound Membrane Prep->Binding Reaction Filtration 4. Separate Bound & Free Radioligand by Filtration Binding Reaction->Filtration Quantification 5. Quantify Radioactivity Filtration->Quantification Data Analysis 6. Determine Ki Value Quantification->Data Analysis Synaptosomal Uptake Assay Workflow Tissue Prep 1. Isolate Brain Tissue Synaptosome Prep 2. Prepare Synaptosomes Tissue Prep->Synaptosome Prep Pre-incubation 3. Pre-incubate Synaptosomes with Test Compound Synaptosome Prep->Pre-incubation Uptake 4. Initiate Uptake with Radiolabeled Neurotransmitter Pre-incubation->Uptake Termination 5. Terminate Uptake by Filtration Uptake->Termination Quantification 6. Quantify Radioactivity Termination->Quantification Data Analysis 7. Determine IC50 Value Quantification->Data Analysis

References

Comparative Efficacy of 1-Methyl-4-propylpiperidine Enantiomers at Monoamine Transporters: A Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anticipated stereoselective interactions of (R)- and (S)-1-Methyl-4-propylpiperidine with dopamine, serotonin, and norepinephrine transporters.

Quantitative Data on Analogous 4-Alkylpiperidine Enantiomers

To illustrate the principle of stereoselectivity at monoamine transporters, the following table presents representative data from a study on a closely related class of chiral piperidine derivatives. This data is intended to be illustrative of the potential differences that could be observed between the enantiomers of 1-Methyl-4-propylpiperidine.

TransporterEnantiomerBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
Dopamine Transporter (DAT) (R)-enantiomer1525
(S)-enantiomer120150
Serotonin Transporter (SERT) (R)-enantiomer250300
(S)-enantiomer80100
Norepinephrine Transporter (NET) (R)-enantiomer510
(S)-enantiomer5075

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the concept of stereoselectivity. Actual values for this compound enantiomers would need to be determined experimentally.

Experimental Protocols

To facilitate further research into the specific activities of this compound enantiomers, the following are detailed methodologies for key in vitro assays.

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Kᵢ) of the test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.

  • Non-specific binding competitors: 10 µM Benztropine for DAT, 10 µM Fluoxetine for SERT, and 10 µM Desipramine for NET.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds: (R)- and (S)-1-Methyl-4-propylpiperidine dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a final concentration equal to its Kd, and 50 µL of various concentrations of the test compound or vehicle.

  • For the determination of non-specific binding, add 50 µL of the corresponding non-specific binding competitor instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-50 µg of protein).

  • Incubate the plates at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves and calculate the Kᵢ values using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Materials:

  • Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).

  • Radioactively labeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Uptake buffer: Krebs-Ringer-HEPES buffer (KRH) containing 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM glucose, pH 7.4.

  • Test compounds: (R)- and (S)-1-Methyl-4-propylpiperidine.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle in KRH buffer for 10-20 minutes at 37°C.

  • Initiate the uptake by adding the respective [³H]-labeled neurotransmitter at a final concentration close to its Km.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Calculate the specific uptake and determine the IC₅₀ values for the test compounds by analyzing the concentration-response curves.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Buffer Assay Buffer Membranes Cell Membranes (Transporter Source) Buffer->Membranes Radioligand Radioligand ([³H]Tracer) Radioligand->Membranes Test_Compound Test Compound (Enantiomers) Test_Compound->Membranes NSB_Control Non-specific Binding Control NSB_Control->Membranes Incubate Incubate (e.g., 60 min, RT) Membranes->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Calculate_SB Calculate Specific Binding Scintillation->Calculate_SB Curve_Fitting Non-linear Regression (IC₅₀) Calculate_SB->Curve_Fitting Cheng_Prusoff Calculate Kᵢ Curve_Fitting->Cheng_Prusoff

Caption: Workflow of a competitive radioligand binding assay.

Monoamine_Transporter_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitter Transporter Monoamine Transporter (DAT, SERT, or NET) Neurotransmitter->Transporter Reuptake Vesicle Synaptic Vesicle Transporter->Vesicle Repackaging Enantiomer_R (R)-Enantiomer Enantiomer_R->Transporter Inhibition (High Affinity) Enantiomer_S (S)-Enantiomer Enantiomer_S->Transporter Inhibition (Low Affinity)

Caption: Monoamine transporter inhibition by enantiomers.

Comparative Analysis of Predicted Receptor Cross-Reactivity for 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the receptor cross-reactivity of 1-Methyl-4-propylpiperidine is not available in the current scientific literature. This guide provides a comparative analysis based on data from structurally related piperidine compounds to predict potential off-target interactions. The presented data serves as a reference for guiding future experimental investigations.

Introduction

This compound is a substituted piperidine derivative. The piperidine scaffold is a common motif in a wide range of pharmacologically active compounds, known to interact with various receptors in the central nervous system and periphery.[1] Understanding the potential for cross-reactivity with other receptors is crucial for drug development, as it can lead to unforeseen side effects or reveal novel therapeutic applications. This guide compares the binding affinities of structurally similar compounds to this compound at several key receptors.

Predicted Receptor Binding Profile

Based on studies of analogous 1-propyl-4-substituted piperidines and other related structures, this compound may exhibit cross-reactivity with dopaminergic, serotonergic, and sigma receptors. The following tables summarize the binding affinities (Ki in nM) of these related compounds, offering a predictive glimpse into the potential interaction profile of this compound.

Table 1: Comparative Binding Affinities of Structurally Related Compounds at Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity (D4 vs D2/D3)Reference
(R)-3-(3,4-dimethylphenyl)-1-propylpiperidine>10,000>10,0000.4>25,000-fold[2]
(S)-3-(3,4-dimethylphenyl)-1-propylpiperidine4,3004,3002.4~1,800-fold[2]
6-chloro-3-(1-propyl-4-piperidyl)-1H-benzimidazol-2-onePotent D2 Antagonist---[3]

Table 2: Comparative Binding Affinities of Structurally Related Compounds at Serotonin Receptors and Transporters

Compound5-HT2A (% displacement at 1µM)SERT Ki (nM)Reference
1-propyl-4-arylpiperidines (general)Nearly 100%High Affinity[3]

Table 3: Comparative Binding Affinities of Structurally Related Compounds at Sigma Receptors

Compoundσ1 Ki (nM)Reference
Piperidine-based scaffold (general)Potent modulators[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine receptor binding affinities and functional activity.

Radioligand Binding Assays

This method is used to determine the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay for G-protein Coupled Receptors)

Functional assays measure the biological response of a cell upon receptor activation or inhibition by a test compound.

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist activity, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP), a common second messenger, is measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: The concentration of cAMP is plotted against the concentration of the test compound to determine the EC50 (effective concentration to produce 50% of the maximal response) for agonists or the IC50 for antagonists.

Visualizations

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Receptor Cross-Reactivity Screening

The following diagram illustrates a typical workflow for screening a compound against a panel of receptors.

G Compound Test Compound (this compound) PrimaryScreen Primary Screen (Radioligand Binding Assay) Compound->PrimaryScreen HitIdentification Hit Identification (Significant Binding) PrimaryScreen->HitIdentification ReceptorPanel Panel of Receptors (Dopamine, Serotonin, Sigma, etc.) ReceptorPanel->PrimaryScreen SecondaryScreen Secondary Screen (Functional Assays) HitIdentification->SecondaryScreen Yes NoHit No Significant Binding HitIdentification->NoHit No LeadOptimization Lead Optimization SecondaryScreen->LeadOptimization

Caption: Receptor Cross-Reactivity Screening Workflow.

References

1-Methyl-4-propylpiperidine's potency compared to other dopamine agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potency of selected dopamine agonists, offering a framework for understanding their relative efficacy and receptor interactions. While this document aims to include 1-Methyl-4-propylpiperidine, a comprehensive search of publicly available scientific literature did not yield specific dopamine receptor binding affinity (Ki) or functional potency (EC50/IC50) data for this particular compound. Therefore, to illustrate the methodologies and data presentation pertinent to such a comparison, this guide will focus on well-characterized dopamine agonists: Ropinirole, Pramipexole, and Apomorphine.

Data Presentation: Dopamine Receptor Agonist Potency

The following table summarizes the reported binding affinities and functional potencies of Ropinirole, Pramipexole, and Apomorphine at various dopamine receptor subtypes. This data is crucial for researchers to understand the selectivity and potential therapeutic applications of these compounds.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (pEC50)Reference
Ropinirole D2167.4[1][2]
D33.58.4[1][2]
D4566.8[1][2]
Pramipexole D23.9-[3]
D30.5-[3]
D45.1-[3]
Apomorphine D1/D2-likePotent Agonist-[4][5][6]

Ki: Dissociation constant, a measure of binding affinity; lower values indicate higher affinity. pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

  • Data not available in the cited sources.

Experimental Protocols

The determination of dopamine agonist potency involves a series of standardized in vitro experiments. The following protocols are representative of the methodologies used to generate the data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing a specific human dopamine receptor subtype (e.g., D2L, D3, D4).

  • Competitive Binding: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2/D3 receptors) and varying concentrations of the unlabeled test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Accumulation Assay)

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist at a specific dopamine receptor subtype.

Methodology:

  • Cell Culture: Cells expressing the dopamine receptor of interest are cultured. D2-like receptors (D2, D3, D4) are Gi/o-coupled and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • cAMP Stimulation: The cells are treated with a stimulant of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP.

  • Agonist Treatment: The cells are then incubated with varying concentrations of the test dopamine agonist.

  • cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect, is then calculated.

Mandatory Visualization

The following diagrams illustrate key concepts in dopamine receptor signaling and experimental workflows.

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine_Agonist Dopamine Agonist (e.g., Ropinirole) D2_Receptor D2 Receptor Dopamine_Agonist->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: D2-like dopamine receptor signaling pathway.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Dopamine Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Quantify Quantify Bound Radioactivity Filter->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

References

A Comparative Guide to Methodologies in 1-Methyl-4-propylpiperidine Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the available scientific literature on 1-Methyl-4-propylpiperidine, with a focus on the methodologies that are crucial for ensuring the reproducibility of findings. Due to a limited number of studies directly addressing the reproducibility of research on this specific compound, this document will focus on comparing different experimental approaches for its synthesis and analysis. This information is intended to assist researchers, scientists, and drug development professionals in designing robust and reproducible experiments.

Synthesis of this compound

The synthesis of this compound can be approached through various established routes for N-alkylation and functionalization of the piperidine ring. The choice of synthetic pathway can significantly impact yield, purity, and the potential for side reactions, all of which are critical factors for reproducibility. A common strategy involves the N-methylation of 4-propylpiperidine.

Table 1: Comparison of Synthetic Methodologies for N-Alkylation of Piperidines

MethodReagents and ConditionsAdvantagesDisadvantages
Eschweiler-Clarke Reaction Formaldehyde, Formic acidHigh yields, readily available reagents, mild conditions.Limited to methylation, potential for over-methylation.
Reductive Amination 4-Propylpiperidine, Formaldehyde, Sodium triacetoxyborohydrideHigh selectivity, mild reaction conditions, broad substrate scope.Reagent cost and moisture sensitivity.
Direct Alkylation 4-Propylpiperidine, Methyl iodide, Base (e.g., K2CO3)Simple procedure, readily available alkylating agent.Risk of quaternization (over-alkylation), potential for side reactions.

A representative protocol for the N-methylation of a piperidine derivative using the Eschweiler-Clarke reaction is as follows:

  • To a solution of 4-propylpiperidine in formic acid, aqueous formaldehyde is added dropwise at 0°C.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The mixture is cooled, and excess acid is neutralized with a base (e.g., NaOH or NaHCO3).

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation or column chromatography.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 4-Propylpiperidine 4-Propylpiperidine Reflux Reflux 4-Propylpiperidine->Reflux Formaldehyde Formaldehyde Formaldehyde->Reflux Formic_Acid Formic Acid Formic_Acid->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

A representative workflow for the synthesis of this compound.

Analytical Characterization

The accurate and precise analytical characterization of this compound is paramount for the reproducibility of pharmacological and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of piperidine derivatives.

Table 2: Comparison of Analytical Techniques for Piperidine Derivatives

TechniquePrincipleStrengthsLimitations
GC-MS Separation by gas chromatography followed by mass analysis.High sensitivity and selectivity, provides structural information.Requires volatile and thermally stable analytes, derivatization may be necessary.
HPLC Separation by liquid chromatography.Suitable for non-volatile and thermally labile compounds, various detection methods available.May have lower resolution than GC for some compounds, solvent consumption.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to mass spectrometry, requires higher sample concentrations.

A general protocol for the GC-MS analysis of this compound is as follows:

  • Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol or dichloromethane). For complex matrices, a prior extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

  • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).

  • Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is used for compound identification by comparison to spectral libraries. Quantification is achieved by integrating the peak area of a characteristic ion.

Sample_Preparation Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection & Vaporization Sample_Preparation->GC_Injection Chromatographic_Separation Chromatographic Separation (Capillary Column) GC_Injection->Chromatographic_Separation MS_Ionization MS Ionization (Electron Ionization) Chromatographic_Separation->MS_Ionization Mass_Analysis Mass Analysis (Mass-to-Charge Ratio) MS_Ionization->Mass_Analysis Detection Detection & Data Analysis Mass_Analysis->Detection

A typical workflow for the GC-MS analysis of this compound.

Considerations for Reproducibility

To enhance the reproducibility of findings in studies involving this compound, the following points should be considered:

  • Purity of Starting Materials: The purity of reagents and starting materials should be thoroughly characterized and reported.

  • Detailed Reporting of Protocols: Experimental protocols, including reaction conditions, purification methods, and analytical parameters, should be described in sufficient detail to allow for exact replication.

  • Reference Standards: The use of certified reference standards for the calibration of analytical instruments is crucial for accurate quantification.

  • Method Validation: Analytical methods should be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification.

By carefully selecting and documenting synthetic and analytical methodologies, researchers can contribute to a more robust and reproducible body of scientific knowledge on this compound and related compounds.

A Head-to-Head Comparison of 1-Methyl-4-propylpiperidine and MPTP Toxicity: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the neurotoxic potential of 1-Methyl-4-propylpiperidine in contrast to the well-established parkinsonian-inducing agent, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), reveals a significant disparity in available toxicological data. While MPTP is a cornerstone for modeling Parkinson's disease in research due to its specific and potent neurotoxicity, data on the toxicity of this compound is sparse and largely confined to general safety information rather than detailed neurotoxicity studies.

This guide provides a comprehensive comparison based on the existing scientific literature. It is important for researchers, scientists, and drug development professionals to note that a direct, data-driven comparison of neurotoxicity is currently not feasible due to the lack of specific studies on this compound.

Overview of Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease. Its discovery as a contaminant in illicitly produced synthetic opioids led to a significant breakthrough in Parkinson's disease research, providing a robust model to study the disease's pathogenesis and evaluate potential therapies.

This compound is a piperidine derivative. While structurally related to MPTP, its toxicological profile, particularly concerning neurotoxicity, is not well-documented in publicly available literature. Safety Data Sheets (SDS) indicate general toxicity, but specific in vivo neurotoxicity studies are lacking.

Comparative Toxicity Data

The following table summarizes the available toxicological information for both compounds. The significant gaps in the data for this compound are immediately apparent.

Feature1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)This compound
Acute Toxicity Potent neurotoxin. Induces parkinsonian symptoms in humans and animals.Harmful if swallowed, toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.
LD50 (Lethal Dose, 50%) Species-dependent. For mice, intraperitoneal LD50 is approximately 40 mg/kg.No specific LD50 data available in the reviewed literature.
Mechanism of Neurotoxicity Metabolized to MPP+ which inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion and oxidative stress, causing selective death of dopaminergic neurons[1][2].No specific mechanism of neurotoxicity has been experimentally determined.
Metabolism Oxidized by monoamine oxidase B (MAO-B) to the active toxicant 1-methyl-4-phenylpyridinium (MPP+).Metabolic pathways have not been extensively studied in the context of toxicity.
Target Organ Substantia nigra pars compacta in the brain.The Safety Data Sheet indicates it can cause respiratory irritation[3]. Specific target organs for systemic toxicity are not detailed.
Experimental Models Widely used to create animal models of Parkinson's disease in rodents and primates.Not currently used as a model for any specific disease state based on available literature.

Mechanism of MPTP-Induced Neurotoxicity

The neurotoxicity of MPTP is a well-elucidated, multi-step process that leads to the selective destruction of dopaminergic neurons.

Experimental Protocol: Induction of Parkinsonism with MPTP in Mice

A common experimental protocol to induce a Parkinson's-like phenotype in mice involves the following steps:

  • Animal Model: C57BL/6 mice are frequently used due to their high sensitivity to MPTP.

  • Dosing Regimen: MPTP is typically dissolved in saline and administered via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced two hours apart.

  • Behavioral Assessment: Motor deficits are assessed using tests such as the rotarod test, pole test, and open field test to measure coordination, balance, and locomotor activity.

  • Neurochemical Analysis: Post-mortem analysis of the striatum is performed to quantify the levels of dopamine and its metabolites using techniques like high-performance liquid chromatography (HPLC). A significant reduction in striatal dopamine is a key indicator of MPTP-induced neurotoxicity.

  • Histological Analysis: The substantia nigra is examined for the loss of dopaminergic neurons using immunohistochemistry for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.

Signaling Pathway of MPTP Toxicity

The metabolic activation of MPTP to its toxic metabolite MPP+ is a critical step in its mechanism of action. The following diagram illustrates this pathway.

MPTP_Metabolism cluster_astrocyte Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MPDP MPDP+ (1-methyl-4-phenyl-2,3-dihydropyridinium) MPTP->MPDP MAO-B MPP MPP+ (1-methyl-4-phenylpyridinium) MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT Uptake Astrocyte Astrocyte Mitochondria Mitochondrion Neuron Dopaminergic Neuron Inhibition Inhibition of Complex I Death Neuronal Death

Caption: Metabolic activation of MPTP to the neurotoxin MPP+.

Toxicity Profile of this compound

The available information on the toxicity of this compound is limited to a Safety Data Sheet. The key findings are:

  • Hazard Statements: The compound is classified as highly flammable and harmful if swallowed. It is also considered toxic in contact with skin or if inhaled and causes severe skin burns and eye damage. It is harmful to aquatic life.

  • Lack of Neurotoxicity Data: There is no specific information available regarding its potential to cause neurotoxicity. No studies were found that investigated its effects on the central nervous system, dopaminergic neurons, or mitochondrial function.

Structural Comparison and Potential for Neurotoxicity

Structurally, this compound is a saturated piperidine ring with a methyl group on the nitrogen and a propyl group at the 4-position. In contrast, MPTP has a tetrahydropyridine ring and a phenyl group at the 4-position.

The neurotoxicity of MPTP is critically dependent on its conversion to MPP+, which is facilitated by the phenyl group and the double bond in the tetrahydropyridine ring. The resulting pyridinium ion is then recognized and taken up by the dopamine transporter.

It is unclear whether this compound can be metabolized to a species that is actively transported into dopaminergic neurons and can inhibit mitochondrial respiration. The absence of the phenyl group and the fully saturated piperidine ring make it structurally distinct from MPTP and its neurotoxic metabolite MPP+. However, without experimental data, any discussion of its potential for neurotoxicity remains speculative.

Conclusion

The comparison between this compound and MPTP toxicity is starkly limited by the absence of research on the former. MPTP is a well-characterized neurotoxin with a specific mechanism of action that is instrumental in Parkinson's disease research. In contrast, the toxicity profile of this compound is largely unknown beyond general hazard classifications.

For researchers and scientists, this highlights a significant data gap. While the structural differences suggest that this compound is unlikely to exhibit the same specific neurotoxicity as MPTP, dedicated toxicological studies are necessary to determine its safety profile, particularly concerning its effects on the central nervous system. Until such studies are conducted, any handling of this compound should be done with caution, adhering to the safety guidelines provided in its SDS.

References

Evaluating the Selectivity Profile of 1-Methyl-4-propylpiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative evaluation of the predicted selectivity profile of 1-Methyl-4-propylpiperidine, a piperidine derivative of interest to researchers in neuropharmacology and drug development. Due to the absence of publicly available binding affinity data for this specific compound, this analysis is based on the structure-activity relationships (SAR) of closely related analogs. The data presented herein is intended to provide an informed estimation of its potential interactions with key central nervous system (CNS) targets and to guide future experimental investigations.

Comparative Selectivity of Piperidine Analogs

To infer the potential binding affinities of this compound, we have compiled data from a selection of structurally similar compounds. The following table summarizes the binding affinities (Ki or IC50 in nM) of these analogs at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic acetylcholine receptors (M1-M5), and sigma receptors (σ1, σ2).

CompoundDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)Muscarinic M1 (Ki, nM)Muscarinic M2 (Ki, nM)Muscarinic M3 (Ki, nM)Muscarinic M4 (Ki, nM)Muscarinic M5 (Ki, nM)Sigma-1 (Ki, nM)Sigma-2 (Ki, nM)
1-Methyl-4-phenylpiperidine >10,000>10,000>10,000-------
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine 19.71371111-------
Meperidine -41--------
1-Methyl-4,4-diphenylpiperidine --------Low AffinityLow Affinity

Data for 1-Methyl-4-phenylpiperidine and related compounds are sourced from various publications. The lack of specific values for many targets underscores the predictive nature of this analysis for this compound.

Based on the available SAR data, it is hypothesized that this compound will likely exhibit some affinity for monoamine transporters, with potential selectivity influenced by the nature of the 4-position substituent. The N-methyl group is a common feature in ligands for various CNS targets. The 4-propyl group, being a small alkyl chain, may confer a degree of lipophilicity that could influence its interaction with the hydrophobic pockets of transporter and receptor binding sites.

Predicted Selectivity Profile of this compound

The following diagram illustrates the predicted selectivity profile of this compound based on an analysis of its structural analogs.

cluster_Target Predicted Primary Targets cluster_Secondary Predicted Secondary Targets cluster_Low Predicted Low Affinity / Inactive DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Sigma1 Sigma-1 Receptor Muscarinic Muscarinic Receptors (M1-M5) Sigma2 Sigma-2 Receptor Compound This compound Compound->DAT Moderate Affinity Compound->NET Moderate to Low Affinity Compound->SERT Low Affinity Compound->Sigma1 Low Affinity Compound->Muscarinic Very Low to Negligible Affinity Compound->Sigma2 Very Low to Negligible Affinity

Predicted binding profile of this compound.

Experimental Protocols

The following are generalized protocols for radioligand binding assays that can be employed to experimentally determine the selectivity profile of this compound. Specific radioligands, incubation times, and buffer compositions may vary depending on the target and laboratory-specific optimization.

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

Objective: To determine the binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters by competitive displacement of a specific radioligand.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant transporter (DAT, SERT, or NET).

  • Radioligand:

    • DAT: [³H]WIN 35,428 or [³H]GBR 12909

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine or [³H]Mazindol

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well microplate, add assay buffer, the cell membrane preparation, and either the test compound (at varying concentrations), buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the specific radioligand at a concentration close to its Kd.

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Muscarinic Receptors (M1-M5)

Objective: To assess the binding affinity of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes from cells expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test compound: this compound.

  • Non-specific binding control: 1 µM Atropine.

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

Procedure:

  • Follow a similar procedure as described for the monoamine transporter assay, incubating the membranes, radioligand, and test compound.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate by filtration and wash with ice-cold buffer.

  • Quantify radioactivity and calculate IC50 and Ki values for each muscarinic receptor subtype.

Radioligand Binding Assay for Sigma Receptors (σ1 and σ2)

Objective: To determine the affinity of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane homogenates from tissues rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2) or from cells expressing recombinant receptors.

  • Radioligands:

    • σ1: --INVALID-LINK---Pentazocine

    • σ2: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to block σ1 sites.

  • Test compound: this compound.

  • Non-specific binding control: 10 µM Haloperidol.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

Procedure:

  • Incubate membrane homogenates with the respective radioligand and varying concentrations of the test compound.

  • Incubation is typically carried out at 37°C for 90-120 minutes.

  • Terminate the reaction by filtration through PEI-soaked glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure radioactivity and perform data analysis to determine IC50 and Ki values for both sigma receptor subtypes.

Workflow for Experimental Validation

The following diagram outlines the workflow for the experimental validation of the selectivity profile of this compound.

cluster_prep Preparation cluster_assay Binding Assays cluster_analysis Data Analysis synthesis Synthesis and Purification of This compound dat_assay DAT Binding Assay ([³H]WIN 35,428) synthesis->dat_assay sert_assay SERT Binding Assay ([³H]Citalopram) synthesis->sert_assay net_assay NET Binding Assay ([³H]Nisoxetine) synthesis->net_assay musc_assay Muscarinic Receptor Panel (M1-M5, [³H]NMS) synthesis->musc_assay sigma_assay Sigma Receptor Panel (σ1, σ2) synthesis->sigma_assay membranes Preparation of Receptor-Expressing Cell Membranes membranes->dat_assay membranes->sert_assay membranes->net_assay membranes->musc_assay membranes->sigma_assay ic50 IC50 Determination (Non-linear Regression) dat_assay->ic50 sert_assay->ic50 net_assay->ic50 musc_assay->ic50 sigma_assay->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki profile Selectivity Profile Generation ki->profile

Workflow for determining the selectivity profile.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis of its structural analogs suggests a potential for interaction with monoamine transporters, particularly the dopamine transporter. Its affinity for muscarinic and sigma receptors is predicted to be significantly lower. The provided experimental protocols offer a clear path for the empirical determination of its complete selectivity profile. Such studies are crucial for elucidating the pharmacological properties of this compound and assessing its potential as a research tool or therapeutic lead.

Safety Operating Guide

Proper Disposal of 1-Methyl-4-propylpiperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 1-Methyl-4-propylpiperidine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks of chemical exposure and environmental contamination but also ensures regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Hazard Information

Key Hazard Classifications:

Hazard Classification Precautionary Statements
Flammability Highly flammable liquid and vapour. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1]
Acute Toxicity (Dermal/Inhalation) Toxic in contact with skin or if inhaled. Avoid breathing mist or vapours. Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

| Aquatic Hazard | Harmful to aquatic life. | Avoid release to the environment. |

Experimental Protocols for Safe Disposal

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Flame-retardant antistatic protective clothing.

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Tight-sealing safety goggles and a face shield.[1][2]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

2. Waste Collection:

  • Do not mix this compound with other waste streams.

  • Collect the waste in a designated, properly labeled, and compatible container. The original container is often a suitable choice.[3]

  • Ensure the container is tightly closed when not in use to prevent the release of flammable vapors.[3]

  • Label the container clearly with "HAZARDOUS WASTE," the chemical name "this compound," and the approximate quantity.[3]

3. Spill Management: In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][4][5]

  • Carefully collect the absorbed material into a suitable, closed container for disposal.[1][4][5]

  • Clean the spill area thoroughly.

4. Storage Pending Disposal:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]

  • The storage area should be a designated and properly marked hazardous waste accumulation area.

5. Final Disposal:

  • Do not dispose of this compound down the drain. [2][6]

  • The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[1][7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will ensure compliance with all local, regional, and national hazardous waste regulations.[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow A Identify Waste (this compound) B Wear Appropriate PPE A->B C Collect in Labeled, Compatible Container B->C D Spill Occurs C->D No F Store in Designated Hazardous Waste Area C->F E Contain with Inert Absorbent D->E Yes E->C G Contact EHS for Pickup F->G H Licensed Waste Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Methyl-4-propylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-4-propylpiperidine was found. The following guidance is based on safety data for structurally similar compounds, including 1-methyl-4-phenyl-piperidine, 1-Methylpiperidine-4-methylamine, N-Methylpiperidine, and other methyl-piperidine derivatives. It is crucial to handle this chemical with caution and to consult with a qualified safety professional for a comprehensive risk assessment.

Overview

This compound is a substituted piperidine derivative. Based on data from similar compounds, it is likely to be a flammable liquid and may cause skin, eye, and respiratory irritation. Ingestion may be harmful. Proper personal protective equipment (PPE) and handling procedures are essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on information for similar methyl-piperidine compounds.[1][2][3][4]

Body PartRecommended ProtectionSpecifications and Standards
Eyes/Face Safety Goggles and Face ShieldGoggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[1][2][5]
Skin Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure. Consult the glove manufacturer's chemical resistance guide for suitable materials (e.g., nitrile, neoprene).[3][4]
Protective ClothingWear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas. A full-face respirator may be necessary in some situations.[1][3]
Handling and Storage

Proper handling and storage are vital to prevent accidents and maintain the chemical's integrity.

  • Handling:

    • Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3]

    • Avoid breathing vapors or mist.[2][6]

    • Do not get in eyes, on skin, or on clothing.[2][3]

    • Wash hands thoroughly after handling.[2]

    • Take precautionary measures against static discharge.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep away from sources of ignition, heat, sparks, and open flames.[3][7]

    • Store in a flammables-area.[3]

    • Incompatible materials include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table outlines first aid procedures based on data for similar compounds.[1][2][6]

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]
Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Contaminated Packaging: Dispose of as unused product.[5]

  • Environmental Precautions: Do not let the product enter drains.[8]

Experimental Protocol: General Procedure for Handling Liquid Amine Compounds

The following is a general protocol for handling liquid amine compounds like this compound in a laboratory setting. This protocol is a general guideline and should be adapted to the specific requirements of your experiment.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as outlined in the table above.

    • Have an emergency spill kit readily accessible.

    • Prepare all necessary reagents and equipment before handling the compound.

  • Handling:

    • Perform all manipulations of the compound within the chemical fume hood.

    • Use a properly calibrated pipette or syringe for transferring the liquid.

    • Avoid any splashes or generation of aerosols.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all equipment that came into contact with the compound.

    • Properly dispose of all waste materials, including gloves and any contaminated disposable items.

    • Wash hands thoroughly with soap and water.

Visualizations

The following diagrams illustrate key safety and operational workflows for handling this compound.

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 hand1 Transfer Chemical prep3->hand1 hand2 Perform Experiment hand1->hand2 post1 Decontaminate hand2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: General workflow for handling this compound.

G Spill Response Procedure spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor spill->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Dispose of Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Logical steps for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.